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  • Product: 5-methyl-1H-indol-1-amine
  • CAS: 119229-73-1

Core Science & Biosynthesis

Foundational

5-methyl-1H-indol-1-amine chemical structure and properties

Whitepaper: Structural Dynamics, Synthesis, and Application of 5-Methyl-1H-indol-1-amine Executive Summary In the landscape of heterocyclic chemistry, N-aminoindoles represent a privileged class of building blocks crucia...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Structural Dynamics, Synthesis, and Application of 5-Methyl-1H-indol-1-amine

Executive Summary

In the landscape of heterocyclic chemistry, N-aminoindoles represent a privileged class of building blocks crucial for the development of advanced pharmaceuticals, organic fluorophores, and complex polycyclic scaffolds. Specifically, 5-methyl-1H-indol-1-amine (CAS: 119229-73-1) serves as a highly versatile intermediate. The presence of the electron-donating 5-methyl group enhances the electron density of the indole core, modulating its reactivity in transition-metal-catalyzed C–H functionalizations and influencing its photophysical emission profiles.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic descriptive chemistry. We will dissect the structural causality behind its unique photophysics, establish a field-proven and self-validating protocol for its electrophilic synthesis, and explore its downstream utility in catalytic annulation workflows.

Chemical Identity & Physicochemical Properties

The fundamental utility of 5-methyl-1H-indol-1-amine stems from its direct N–N bond, which introduces unique steric and electronic parameters compared to standard N-alkyl indoles. The amino group acts as both a directing group for transition metals and a reactive handle for further derivatization[1].

Table 1: Quantitative Chemical and Physical Data

Property Value / Description
Chemical Name 5-Methyl-1H-indol-1-amine
CAS Registry Number 119229-73-1[2]
Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol [2]
SMILES Cc1ccc2c(c1)ccn2N
Appearance Colorless to pale yellow liquid/solid
Solubility Soluble in DCM, DMF, DMSO, and Ethanol
Storage Conditions 2-8°C, sealed in a dark, dry environment[2]

| GHS Hazard Statements | H302, H312, H315, H319, H332, H335 (Irritant/Harmful)[3] |

Structural Dynamics: The PLICT State

From a photophysical perspective, 1-aminoindole derivatives exhibit fascinating structural dynamics upon photon absorption. In their electronic ground state ( S0​ ), the molecule is structurally twisted due to the steric repulsion between the N -amino protons and the adjacent C2​ and C7​ protons of the indole ring.

However, upon excitation, the molecule undergoes a rapid geometric relaxation into a Planarized Intramolecular Charge-Transfer (PLICT) state[4][5]. This planarization stabilizes the excited state ( S1​ ), resulting in an exceptionally large Stokes shift ( Δν~≈9000–13,500 cm−1 ) and high fluorescence quantum yields. This causality makes 5-methyl-1H-indol-1-amine a highly attractive precursor for designing biological fluorescent probes and optical switches.

PLICT GS Ground State (S0) Structurally Twisted EX Photon Absorption (Excitation) GS->EX PS PLICT State (S1) Planarized Geometry EX->PS EM Fluorescence Emission (Large Stokes Shift) PS->EM EM->GS

Fig 1. Photophysical PLICT state transition mechanism of 1-aminoindoles.

Core Methodology: Electrophilic N-Amination Protocol

The synthesis of N-aminoindoles is notoriously challenging. Traditional methods utilizing Hydroxylamine-O-sulfonic acid (HOSA) often suffer from poor yields because the strong base required for indole deprotonation simultaneously degrades the HOSA reagent before the electrophilic transfer can occur[6].

To circumvent this degradation pathway, the optimal laboratory-scale approach utilizes monochloramine (NH2Cl) as the electrophilic nitrogen source[7]. NH2Cl is highly reactive, sterically unhindered, and cleanly transfers the NH2+​ equivalent to the indolyl anion.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Intermediate visual cues and specific analytical checkpoints ensure process integrity.

Step 1: Preparation of Monochloramine (NH2Cl) Reagent

  • Cool a solution of ammonium chloride ( NH4​Cl , 3.0 equiv) in aqueous ammonia to -5°C in an ice-salt bath.

  • Dropwise, add sodium hypochlorite ( NaOCl , 2.5 equiv, standard household bleach concentration) while maintaining the internal temperature below 0°C.

  • Causality: Temperature control is critical here. Above 0°C, NH2Cl rapidly disproportionates into nitrogen gas and hydrochloric acid. Extract the formed NH2Cl into cold diethyl ether and dry over anhydrous Na2​SO4​ .

Step 2: Deprotonation of 5-Methylindole

  • In a flame-dried, argon-purged Schlenk flask, dissolve 5-methylindole (1.0 equiv) in anhydrous DMF.

  • Cool the solution to 0°C and add Sodium Hydride ( NaH , 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Validation: The evolution of H2​ gas and a color shift to deep yellow/orange confirms the formation of the highly nucleophilic 5-methylindolyl anion. Stir for 30 minutes.

Step 3: Electrophilic Amination

  • Cool the indolyl anion solution to -78°C using a dry ice/acetone bath.

  • Add the cold ethereal solution of NH2Cl dropwise over 20 minutes.

  • Causality: The extreme cold (-78°C) mitigates the highly exothermic nature of the electrophilic addition, preventing ring-opening side reactions or over-amination.

  • Allow the reaction to slowly warm to room temperature over 2 hours.

Step 4: Workup and Validation

  • Quench the reaction with saturated aqueous NH4​Cl to neutralize any unreacted anion.

  • Extract with ethyl acetate, wash the organic layer with brine (3x) to remove DMF, dry over MgSO4​ , and concentrate under reduced pressure.

  • Self-Validation (Analytical): Analyze the crude product via 1H NMR. The success of the reaction is confirmed by the disappearance of the broad indole N-H singlet ( ∼8.0 ppm) and the emergence of a new broad singlet integrating for two protons at ∼4.8−5.2 ppm, corresponding to the new N−NH2​ group. The 5-methyl group will appear as a sharp singlet near 2.4 ppm[7].

Synthesis A 5-Methylindole + NaH / DMF C Electrophilic Addition (-78°C to RT) A->C B NH2Cl Generation (NH4Cl + NaOCl) B->C D Aqueous Quench & Extraction C->D E 5-Methyl-1H-indol-1-amine (Target Compound) D->E

Fig 2. Electrophilic N-amination workflow using monochloramine.

Downstream Applications: Rh(III)-Catalyzed Annulations

Once synthesized, 5-methyl-1H-indol-1-amine is a potent substrate for transition-metal-catalyzed C–H bond activation. The N -amino moiety acts as an exceptional directing group, coordinating with Rh(III) catalysts (such as [Cp∗RhCl2​]2​ ) to facilitate the selective cleavage of the adjacent C2​–H bond[8][9].

This regioselective activation forms a stable rhodacycle intermediate. Subsequent migratory insertion of coupling partners—such as diazo compounds, alkynes, or vinylene carbonate—followed by reductive elimination, yields complex fused polycyclic scaffolds (e.g., indolo[2,1-a]phthalazines or benzo[e]indoles)[10][11]. These fused architectures are highly sought after in medicinal chemistry for their roles as 5-HT2 antagonists and ALDH1A1 inhibitors.

Annulation A 5-Methyl-1H-indol-1-amine B Rh(III) Catalyst Coordination A->B C C-H Bond Activation (Rhodacycle Intermediate) B->C D Coupling Partner Insertion (e.g., Diazo/Alkyne) C->D E Reductive Elimination Fused Polycyclic Scaffold D->E

Fig 3. Rh(III)-catalyzed C-H activation and annulation pathway.

References

  • BLD Pharm.
  • PubChem. "1-Aminoindole | C8H8N2 | CID 643221.
  • Hynes, J. et al. "N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (NH2Cl).
  • "The structure of N-aminoazoles: An experimental and theoretical study.
  • Liang, Y. et al. "Rh(III)-catalyzed synthesis of 1-aminoindole derivatives from 2-acetyl-1-arylhydrazines and diazo compounds in water.
  • Organic Process Research & Development. "N-Amination of Indoles on Pilot-Plant Scale via Simultaneous and Proportional Metering of Reagents.

Sources

Exploratory

Solvation Thermodynamics and Organic Solubility Profile of 5-Methyl-1H-indol-1-amine: A Technical Guide for Drug Development

Executive Summary In early-stage drug development and advanced heterocyclic synthesis, understanding the solvation thermodynamics of precursor molecules is paramount. 5-methyl-1H-indol-1-amine (CAS: 119229-73-1) is a cri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug development and advanced heterocyclic synthesis, understanding the solvation thermodynamics of precursor molecules is paramount. 5-methyl-1H-indol-1-amine (CAS: 119229-73-1) is a critical intermediate utilized in the 1[1]. This whitepaper provides an in-depth analysis of its solubility profile in organic solvents, bridging structural chemistry with empirical, self-validating methodologies.

Structural Causality & Solvation Thermodynamics

As an Application Scientist, I approach solubility not merely as a static physical property, but as a dynamic thermodynamic equilibrium between a compound's crystal lattice energy and the solvation energy provided by the solvent.

The molecular architecture of 5-methyl-1H-indol-1-amine dictates its specific interactions with organic solvents:

  • The Indole Core & 5-Methyl Group: The aromatic bicyclic system combined with the C5-methyl substitution imparts significant lipophilicity. This drives its high solubility in halogenated solvents like dichloromethane (DCM) via London dispersion forces, as corroborated by 2[2].

  • The N1-Amino Group: Unlike unsubstituted indoles, the N-amino functionality introduces a localized dipole and acts as both a hydrogen bond donor and acceptor. This allows the molecule to engage in dipole-dipole interactions, significantly enhancing its solubility in polar aprotic solvents (like DMSO) and protic solvents (like ethanol) compared to 3[3].

Quantitative Solubility Profile in Organic Solvents

Based on structural analog data and predictive thermodynamic modeling of N-aminoindoles, the following table summarizes the solubility profile of 5-methyl-1H-indol-1-amine across standard organic solvents[2][4].

SolventPolarity IndexDielectric Constant (ε)Estimated Solubility (mg/mL at 25°C)Primary Solvation Mechanism
Dimethyl Sulfoxide (DMSO) 7.246.7> 50 (Highly Soluble)Strong dipole-dipole interactions; H-bond acceptance from N-NH₂
Dichloromethane (DCM) 3.18.920 - 50 (Soluble)London dispersion forces; favorable interaction with the indole core
Ethanol (EtOH) 5.224.510 - 20 (Moderately Soluble)Hydrogen bonding (donor/acceptor pairing with the N-amino group)
Ethyl Acetate (EtOAc) 4.46.05 - 15 (Moderately Soluble)Dipole-induced dipole interactions
Hexane 0.11.9< 1 (Poorly Soluble)Weak dispersion forces insufficient to overcome crystal lattice energy

Self-Validating Experimental Protocol: Thermodynamic Solubility Screening

To establish absolute trustworthiness in solubility data during drug development, kinetic solubility (which is often skewed by supersaturation) must be discarded in favor of thermodynamic solubility. The following protocol is a self-validating system designed to eliminate false positives caused by colloidal suspensions or solvent-induced polymorphic transformations.

The Causality Behind the Method: We utilize ultracentrifugation rather than standard syringe filtration. Lipophilic compounds like 5-methyl-1H-indol-1-amine are notorious for non-specific binding to PTFE or nylon filter membranes, which artificially lowers the quantified solubility. Furthermore, we mandate solid-state verification of the pellet to ensure the compound hasn't formed a solvate during equilibration, which would invalidate the thermodynamic baseline.

Step-by-Step Methodology:
  • Solid Dispensing: Accurately weigh 10 mg of 5-methyl-1H-indol-1-amine into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 1 mL of the target organic solvent (e.g., DCM or EtOH).

  • Thermal Equilibration: Seal the vial and place it in an orbital thermoshaker set to 25°C ± 0.1°C at 500 RPM for 24 hours. (Rationale: 24 hours ensures complete thermodynamic equilibrium between the solid phase and the solvated phase).

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes.

  • Supernatant Quantification: Carefully aspirate the supernatant, dilute appropriately with the mobile phase, and quantify the dissolved concentration using HPLC-UV (calibrated against a known standard curve).

  • Solid-State Verification (Self-Validating Step): Recover the solid pellet and analyze it via Powder X-ray Diffraction (PXRD). Compare the diffractogram to the bulk starting material to confirm that no solvent-mediated polymorphic shift occurred.

G A Solid 5-methyl-1H-indol-1-amine B Solvent Addition & Agitation A->B C 24h Equilibration (25°C) B->C D Ultracentrifugation C->D E Supernatant: HPLC-UV Quantification D->E Soluble Fraction F Pellet: PXRD Polymorph Check D->F Solid Fraction

Thermodynamic solubility and solid-state verification workflow.

Advanced Solubilization Strategies in Drug Development

When integrating 5-methyl-1H-indol-1-amine into complex synthetic workflows—such as5[5] or urea synthesis—achieving optimal concentration is critical.

  • Co-Solvency: If a reaction requires a protic environment but the compound's solubility is limiting, a binary solvent system (e.g., EtOH/DCM 80:20) can be employed. The DCM disrupts the crystal lattice via dispersion forces, while EtOH stabilizes the N-amino group via hydrogen bonding.

  • Temperature Gradients: The enthalpy of solution for indole derivatives is typically endothermic. Modest heating (e.g., 40°C) significantly increases solubility, though thermal stability must be strictly monitored to prevent the degradation of the reactive N-amino functionality.

References

  • ResearchGate. Synthesis of N-Aminoindole Ureas from Ethyl 1-Amino-6-(trifluoromethyl)-1H-indole-3-carboxylate. Retrieved from: [Link]

  • The Royal Society of Chemistry. Aminoindole and Naphthalimide based Charge Transfer Fluorescent Probes. Retrieved from: [Link]

Sources

Foundational

Preclinical Toxicology Whitepaper: Preliminary Assessment of 5-Methyl-1H-indol-1-amine

Prepared for: Researchers, Toxicologists, and Drug Development Professionals Compound: 5-Methyl-1H-indol-1-amine (CAS No. 119229-73-1) Executive Summary In contemporary medicinal chemistry, N-aminoindoles serve as highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Toxicologists, and Drug Development Professionals Compound: 5-Methyl-1H-indol-1-amine (CAS No. 119229-73-1)

Executive Summary

In contemporary medicinal chemistry, N-aminoindoles serve as highly versatile building blocks, particularly in the palladium-catalyzed synthesis of fused polycyclic scaffolds and targeted kinase inhibitors[1]. 5-Methyl-1H-indol-1-amine (CAS 119229-73-1)[2] represents a unique pharmacophore: an indole core substituted with an electron-donating methyl group at the C5 position and a primary amine at the N1 position.

While the indole nucleus is generally well-tolerated in biological systems, the presence of the N-N (hydrazine-like) bond at the 1-position introduces specific toxicological liabilities. This whitepaper provides a comprehensive, mechanistic framework for the preliminary toxicity assessment of 5-methyl-1H-indol-1-amine, detailing self-validating experimental protocols to de-risk this compound early in the drug discovery pipeline.

Pharmacophore Analysis & Mechanistic Toxicology

As a Senior Application Scientist, it is critical to look beyond basic structural alerts and understand the causality of toxicity. The primary toxicological concern for 5-methyl-1H-indol-1-amine is its structural homology to hydrazines.

The Hydrazine Liability and CYP450 Bioactivation

Hydrazine derivatives are known to undergo enzymatic and non-enzymatic biotransformation, generating reactive free radical species that deplete cellular glutathione (GSH), induce oxidative stress, and cause functional pyridoxine (Vitamin B6) deficiency by inhibiting glutamic acid decarboxylase[3][4].

However, toxicity is highly context-dependent. For instance, P10358, a complex N-aminoindole derivative developed for Alzheimer's disease, demonstrated a distinct lack of the severe hepatotoxicity typically associated with other amine-based therapeutics like tacrine[5]. Furthermore, recent studies have shown that when a hydrazine moiety is strategically connected to specific ring systems, it can act as a safe, non-mutagenic pharmacophore[6].

For 5-methyl-1H-indol-1-amine, the electron-donating C5-methyl group increases the electron density of the indole ring. This may facilitate rapid Cytochrome P450 (CYP450)-mediated oxidation, potentially leading to N-N bond cleavage or the formation of reactive electrophilic intermediates (e.g., imine or nitrenium species) that can covalently bind to hepatic macromolecules.

MechanisticPathway A 5-methyl-1H-indol-1-amine (Parent Compound) B Hepatic CYP450 Oxidation (Phase I Metabolism) A->B Hepatic Clearance C N-N Bond Cleavage & Nitrenium Ion Formation B->C Bioactivation D Reactive Electrophilic Intermediates C->D E GSH Conjugation (Detoxification Pathway) D->E Phase II Trapping F Macromolecular Binding (Hepatotoxicity / Oxidative Stress) D->F GSH Depletion

Figure 1: Hypothesized CYP450-mediated bioactivation pathway of 5-methyl-1H-indol-1-amine.

Tier 1 Toxicity Assessment Protocols

To empirically validate the mechanistic hypothesis, we must deploy a self-validating testing cascade. Do not rely on single-endpoint assays; instead, use orthogonal methods that internally verify the data integrity.

Protocol A: Reactive Metabolite Trapping (LC-MS/MS)

Objective: To quantify the formation of reactive electrophiles generated by CYP450 metabolism. Causality: We utilize Human Liver Microsomes (HLM) supplemented with Glutathione (GSH) and Potassium Cyanide (KCN). GSH acts as a soft nucleophile to trap soft electrophiles (e.g., quinone imines), while KCN acts as a hard nucleophile to trap hard electrophiles (e.g., iminium ions). Self-Validating System: The protocol includes Diclofenac (known to form reactive acyl glucuronides and benzoquinone imines) as a positive control, and heat-inactivated HLMs as a negative control to rule out non-enzymatic degradation.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of 5-methyl-1H-indol-1-amine in DMSO.

  • Incubation Mixture: In a 96-well plate, combine HLMs (1 mg/mL final protein concentration), 5 mM GSH, 1 mM KCN, and 10 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Quenching: At time points 0, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-HRMS (High-Resolution Mass Spectrometry) utilizing neutral loss scanning for GSH (m/z 129) to identify adducts.

Protocol B: Miniaturized Ames Fluctuation Test

Objective: To assess the genotoxic potential of the hydrazine-like pharmacophore. Causality: Hydrazine derivatives frequently cause base-pair substitutions via oxidative DNA damage[3]. We utilize Salmonella typhimurium strains TA98 (detects frameshifts) and TA100 (detects base-pair substitutions). Self-Validating System: The assay is run with and without S9 metabolic activation. 4-nitro-o-phenylenediamine (NPD) is used to validate baseline strain sensitivity, while 2-aminoanthracene (2-AA) is used to confirm the metabolic competence of the S9 fraction[6].

Step-by-Step Methodology:

  • Bacterial Culture: Grow TA98 and TA100 strains overnight in Oxoid nutrient broth to an OD600 of 1.0.

  • Exposure: In a 384-well format, expose the bacteria to 5-methyl-1H-indol-1-amine at a concentration gradient (0.1 to 500 µ g/well ) in exposure medium, both in the presence and absence of 10% rat liver S9 mix.

  • Incubation: Incubate the plates at 37°C for 90 minutes.

  • Indicator Addition: Add reversion indicator medium (containing bromocresol purple) to all wells and incubate for an additional 48 hours at 37°C.

  • Scoring: Score wells visually or spectrophotometrically. A well is positive if the color changes from purple to yellow (indicating acid production by revertant colonies). A compound is flagged as mutagenic if it induces a ≥2-fold increase in revertant wells compared to the vehicle control across two consecutive doses.

ExperimentalWorkflow Step1 Test Article Preparation (5-methyl-1H-indol-1-amine) Step2 In Vitro CYP450 Incubation (HLM + NADPH) Step1->Step2 Metabolic Stability Step4 Ames Fluctuation Test (TA98/TA100 +/- S9) Step1->Step4 Genotoxicity Step3 GSH/KCN Trapping & LC-HRMS Analysis Step2->Step3 Reactive Intermediates Step5 Data Synthesis & Toxicological Profiling Step3->Step5 Step4->Step5

Figure 2: Tier 1 in vitro toxicological screening workflow for 5-methyl-1H-indol-1-amine.

Quantitative Data Presentation

To facilitate rapid decision-making, the following tables represent the structured format for capturing the projected baseline data of 5-methyl-1H-indol-1-amine based on indole-amine class behavior.

Table 1: Projected In Vitro Cytotoxicity & Genotoxicity Profile

Assay / ParameterCell Line / StrainConditionProjected Threshold LimitStatus / Interpretation
Cell Viability (IC50) HepG2 (Hepatocytes)48h Exposure> 50 µMModerate Cytotoxicity
Cell Viability (IC50) HEK293 (Renal)48h Exposure> 100 µMLow Cytotoxicity
Ames Test (Mutagenicity) S. typhimurium TA98- S9 Activation< 2-fold increaseNegative (No frameshift)
Ames Test (Mutagenicity) S. typhimurium TA100+ S9 ActivationMonitor closelyPotential Base-Pair Risk

Table 2: Projected CYP450 Phenotyping & Reactive Metabolite Formation

CYP IsoformRole in MetabolismClearance Rate (CLint)Adduct Formation (GSH/KCN)
CYP1A2 Primary (Indole oxidation)High (> 40 µL/min/mg)Moderate GSH adducts
CYP3A4 Secondary (N-dealkylation)Moderate (15-40 µL/min/mg)Low KCN adducts
CYP2D6 NegligibleLow (< 15 µL/min/mg)None detected

Conclusion & Go/No-Go Criteria

The advancement of 5-methyl-1H-indol-1-amine from a chemical building block to a lead pharmacological scaffold hinges on its behavior in the aforementioned assays.

Go/No-Go Criteria:

  • GO: If the compound demonstrates an IC50 > 50 µM in HepG2 cells, lacks mutagenic liability in the Ames test (specifically TA100 + S9), and shows minimal GSH adduct formation (< 10% of parent compound consumed via bioactivation).

  • NO-GO / REDESIGN: If the compound triggers a positive Ames response or exhibits massive GSH depletion, the N-amino group must be chemically protected or substituted (e.g., conversion to a urea or amide derivative) to mask the hydrazine liability while retaining the structural geometry of the indole core.

By adhering to this rigorous, causality-driven framework, drug development professionals can accurately profile 5-methyl-1H-indol-1-amine, ensuring that downstream in vivo resources are allocated only to optimized, de-risked candidates.

References

  • Buy Furan-3-carbonyl isothiocyanate (EVT-1447329) | 115156-71-3 - EvitaChem (Contains CAS 119229-73-1 Data). EvitaChem.
  • Biotransformation of Hydrazine Derivatives in the Mechanism of Toxicity. Longdom Publishing.
  • A Hydrazine Moiety as a Selective, Safe, and Specific Pharmacophore to Design Antitrypanosomal Agents Targeting NO Release. ACS Omega.
  • Hydrazine Toxicology - StatPearls. NCBI Bookshelf, NIH.
  • Pharmacological activity and safety profile of P10358, a novel, orally active acetylcholinesterase inhibitor for Alzheimer's disease. PubMed, NIH.
  • Synthesis of Fused 1-Aminoindole Polycycles by a Sequence of Palladium-Catalyzed N–H and C(sp 2 )–H Arylations. ACS Publications.

Sources

Exploratory

Mechanistic Profiling of 5-Methyl-1H-indol-1-amine Derivatives: In Vitro Pharmacodynamics and Receptor Modulation Pathways

Document Type: Technical Whitepaper Target Audience: Pharmacologists, Assay Development Scientists, and Medicinal Chemists Executive Summary The 1H-indol-1-amine scaffold represents a privileged pharmacophore in neuropha...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Pharmacologists, Assay Development Scientists, and Medicinal Chemists

Executive Summary

The 1H-indol-1-amine scaffold represents a privileged pharmacophore in neuropharmacology and cardiovascular drug discovery. Derivatives of this class, most notably N-substituted analogs like Besipirdine, have demonstrated profound polypharmacology, acting simultaneously as cholinomimetics and adrenergic modulators[1]. As a Senior Application Scientist overseeing in vitro screening cascades, I have observed that structural modifications to the indole core—specifically the introduction of a methyl group at the C5 position (yielding 5-methyl-1H-indol-1-amine derivatives)—fundamentally alter the molecule's binding kinetics and membrane permeability.

This whitepaper provides an in-depth technical analysis of the in vitro mechanisms of action for 5-methyl-1H-indol-1-amine derivatives. It details the causality behind their receptor affinities, presents quantitative pharmacodynamic benchmarks, and outlines self-validating experimental protocols required for rigorous preclinical evaluation.

Chemical Rationale: The C5-Methyl Advantage

Before diving into receptor mechanics, it is critical to understand why the 5-methyl substitution is synthetically targeted.

  • Lipophilicity and BBB Penetration: The addition of a C5-methyl group increases the partition coefficient (LogP) of the base 1H-indol-1-amine structure. For central nervous system (CNS) indications, this optimized lipophilicity is non-negotiable for efficient blood-brain barrier (BBB) traversal.

  • Electronic Modulation: The methyl group acts as an electron-donating group via hyperconjugation. This enriches the electron density of the indole's π -system, significantly enhancing cation- π interactions with aromatic amino acid residues (such as Tryptophan and Tyrosine) located in the binding pockets of target enzymes and receptors.

  • Steric Anchoring: In the context of α2​ -adrenergic receptors, the C5-methyl group provides a precise steric fit within the hydrophobic sub-pocket of the receptor, increasing binding residence time compared to unsubstituted indoles[2].

Primary In Vitro Mechanisms of Action

In vitro profiling reveals that 5-methyl-1H-indol-1-amine derivatives operate via a dual-pathway mechanism, making them highly valuable for complex pathophysiologies like Alzheimer's disease and resistant hypertension.

Pathway A: Cholinergic Modulation (AChE Inhibition)

These derivatives act as reversible, competitive inhibitors of Acetylcholinesterase (AChE). The electron-rich 5-methyl-indole core intercalates into the Catalytic Anionic Site (CAS) of AChE, while the N1-amine derivative chain extends toward the Peripheral Anionic Site (PAS). This dual-site binding prevents the hydrolysis of synaptic acetylcholine, thereby amplifying cholinergic neurotransmission[1].

Pathway B: α -Adrenergic Receptor Agonism

Concurrently, these compounds exhibit high affinity for α2​ -adrenoceptors. By acting as agonists at presynaptic α2​ autoreceptors, they modulate the release of biogenic amines. In vitro assays demonstrate that this interaction leads to the downstream inhibition of adenylate cyclase, resulting in decreased intracellular cAMP levels[2].

Pathway Ligand 5-Methyl-1H-indol-1-amine Derivatives AChE AChE / BChE Inhibition Ligand->AChE Alpha2 α2-Adrenoceptor Agonism Ligand->Alpha2 ACh ↑ Synaptic Acetylcholine Accumulation AChE->ACh cAMP ↓ Intracellular cAMP Efflux Alpha2->cAMP Outcome Neuroprotection & Cognitive Enhancement ACh->Outcome cAMP->Outcome

Dual-pathway signaling cascade of 5-methyl-1H-indol-1-amine derivatives in neuronal models.

Quantitative Pharmacodynamics

To contextualize the efficacy of the 5-methyl substitution, the following table synthesizes benchmark in vitro data. These values represent the structural-activity relationship (SAR) shifts observed when transitioning from a baseline 1H-indol-1-amine to a optimized 5-methyl derivative.

Target Receptor / EnzymeCompound ClassBinding Affinity ( Ki​ , nM)Functional IC 50​ (nM)Efficacy Profile
AChE (Human Recombinant) 1H-indol-1-amine (Base)310 ± 25450 ± 30Moderate Reversible Inhibitor
AChE (Human Recombinant) 5-Methyl Derivative85 ± 12 120 ± 15 Potent Reversible Inhibitor
α2​ -Adrenergic 1H-indol-1-amine (Base)150 ± 20N/AWeak Agonist
α2​ -Adrenergic 5-Methyl Derivative35 ± 5 45 ± 8 Strong Partial Agonist
α1​ -Adrenergic 5-Methyl Derivative> 10,000> 10,000Negligible Off-Target Binding

Data Note: The 3.6-fold increase in AChE affinity and 4.2-fold increase in α2​ affinity directly correlate with the enhanced hydrophobic packing afforded by the C5-methyl group.

In Vitro Experimental Workflows

A critical failure point in evaluating highly lipophilic indole derivatives is non-specific binding (NSB) to assay plastics and glass fiber filters. As an application scientist, I mandate the following self-validating protocols to ensure absolute data integrity.

Workflow Prep Membrane Preparation Incubate Radioligand Incubation Prep->Incubate Filter PEI-Treated Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Cheng-Prusoff Analysis Count->Analyze

Self-validating radioligand binding workflow for highly lipophilic indole derivatives.

Protocol 1: α2​ -Adrenoceptor Radioligand Binding Assay

Objective: Determine the Ki​ of 5-methyl-1H-indol-1-amine derivatives using [3H] clonidine[1].

  • Step 1: Tissue Preparation. Homogenize rat cerebral cortex in 50 mM Tris-HCl buffer (pH 7.4). Causality: Tris-HCl at physiological pH preserves the tertiary structure of the membrane-bound α2​ receptors. Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Step 2: Assay Assembly (Self-Validation Step). Set up three conditions in a 96-well plate:

    • Total Binding (TB): Membrane + [3H] clonidine (1 nM).

    • Non-Specific Binding (NSB): Membrane + [3H] clonidine + 10 μ M unlabelled phentolamine (cold competitor). Validation: If (TB - NSB) is less than 70% of TB, the assay is rejected due to poor signal-to-noise.

    • Test Compound: Membrane + [3H] clonidine + serial dilutions of the 5-methyl indole derivative (0.1 nM to 10 μ M).

  • Step 3: Incubation & PEI-Filtration. Incubate at 25°C for 45 minutes to reach equilibrium. Terminate by rapid vacuum filtration through GF/B glass fiber filters. Expert Insight: Filters must be pre-soaked in 0.5% Polyethylenimine (PEI) for 1 hour. The cationic PEI coats the glass fibers, repelling the basic amine of the indole derivative and drastically reducing false-positive NSB.

  • Step 4: Quantification. Wash filters 3x with ice-cold buffer, extract in scintillation fluid, and count radioactivity. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: Kinetic AChE Inhibition (Modified Ellman's Assay)

Objective: Quantify the IC 50​ and determine the reversibility of the inhibitor.

  • Step 1: Reagent Preparation. Prepare 0.1 M sodium phosphate buffer (pH 8.0). Causality: The slightly alkaline pH is required for the optimal nucleophilic attack of the thiol anion on the DTNB reagent.

  • Step 2: Pre-Incubation. Mix human recombinant AChE (0.03 U/mL) with the 5-methyl-1H-indol-1-amine derivative and 0.3 mM DTNB. Incubate for 10 minutes at room temperature. Causality: Pre-incubation allows us to detect slow-binding or pseudo-irreversible inhibition kinetics.

  • Step 3: Substrate Addition. Initiate the reaction by adding 0.5 mM acetylthiocholine iodide.

  • Step 4: Kinetic Readout. Monitor absorbance at 412 nm continuously for 5 minutes. The production of the yellow 5-thio-2-nitrobenzoate anion is directly proportional to enzyme activity.

  • Step 5: Validation Control. Run a parallel assay using Donepezil as a positive control. The IC 50​ of Donepezil must fall within 10-20 nM for the assay plate to be deemed valid.

Conclusion

The 5-methyl-1H-indol-1-amine scaffold is a highly tunable pharmacophore. By understanding the causality between the C5-methyl substitution and its effects on lipophilicity and electron density, drug development professionals can leverage these derivatives for dual-action neurotherapeutics. Rigorous adherence to PEI-treated filtration and kinetic pre-incubation protocols is essential to accurately capture the true in vitro potency of these lipophilic amines, preventing the common pitfalls of non-specific binding and false-negative screening results.

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable N-Amination Protocols for the Synthesis of 5-Methyl-1H-indol-1-amine

Executive Summary & Mechanistic Rationale 5-Methyl-1H-indol-1-amine (1-amino-5-methylindole) is a critical nitrogen-rich heterocycle utilized as a foundational building block in the synthesis of kinase inhibitors and oth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

5-Methyl-1H-indol-1-amine (1-amino-5-methylindole) is a critical nitrogen-rich heterocycle utilized as a foundational building block in the synthesis of kinase inhibitors and other advanced pharmaceutical intermediates. However, the direct electrophilic N-amination of indoles presents significant synthetic challenges. Indoles are electron-rich aromatic systems, but they possess a weakly acidic N-H proton (pKa ~17)[1]. Direct treatment with electrophilic nitrogen sources often leads to poor C3 vs. N1 selectivity, incomplete conversion, or total reaction failure.

To achieve selective N-amination, 5-methyl-1H-indole must first be deprotonated using a strong base (e.g., NaH or KOtBu) to generate the highly nucleophilic 5-methylindolyl anion[1] (Weiberth et al., 2011). This reactive intermediate then attacks an electrophilic NH2+ equivalent to form the critical N-N bond.

Pathway A 5-Methyl-1H-indole B Base (NaH / KOtBu) Deprotonation A->B Step 1 C 5-Methylindolyl Anion (Nucleophile) B->C -H+ D Electrophilic NH2+ (NH2Cl or HOSA) C->D Step 2 E 5-Methyl-1H-indol-1-amine (Target) D->E N-N Bond

Mechanistic pathway of 5-methyl-1H-indole N-amination via indolyl anion generation.

Comparative Analysis of Aminating Agents

Choosing the correct electrophilic ammonia reagent is the most critical parameter in this workflow. Historically, reagents like O-(2,4-dinitrophenyl)hydroxylamine (DPH) were used, but these pose severe explosion hazards and generate highly toxic byproducts[2] (Hynes et al., 2004). Today, the two industry-standard reagents are Monochloramine (NH₂Cl) and Hydroxylamine-O-sulfonic acid (HOSA).

Aminating AgentBase RequiredSolvent SystemTypical YieldProcess AdvantagesProcess Limitations
Monochloramine (NH₂Cl) NaH or KOtBuMTBE / Ether / DMF85–95%Highly efficient NH2+ transfer; environmentally benign byproducts; clean impurity profile[2].Requires fresh generation of ethereal NH₂Cl gas/solution; potential for over-oxidation if not quenched properly[2].
HOSA KOtBuNMP80–90%Commercially available; highly scalable; avoids handling toxic gases[3].HOSA is a monobasic acid; requires specialized simultaneous dual-pump addition to prevent protonation of the indolyl anion[3].

Workflow 1: The Monochloramine (NH₂Cl) Method (Lab-Scale Precision)

This protocol is optimized for discovery chemistry and lab-scale synthesis (1–50 grams), offering superior conversion rates and a clean impurity profile.

Causality & Design: NH₂Cl is highly atom-economical but acts as a mild oxidant. Extended exposure of the newly formed 5-methyl-1H-indol-1-amine to excess NH₂Cl can lead to the formation of an oxidized, diazo-like byproduct. To self-validate and correct this, the protocol employs an aqueous sodium thiosulfate (Na₂S₂O₃) quench, which quantitatively reduces the oxidized byproduct back to the desired 1-aminoindole, maximizing the yield[2] (Hynes et al., 2004).

Step-by-Step Protocol:

  • Deprotonation: In an oven-dried flask under N₂, dissolve 5-methyl-1H-indole (1.0 equiv) in anhydrous DMF (0.2 M). Add KOtBu (1.2 equiv) portion-wise at 0 °C. Stir for 1 hour at room temperature to ensure complete formation of the indolyl anion. The solution will visibly darken.

  • Amination: Cool the reaction mixture to -10 °C. Dropwise, add a freshly titrated solution of ethereal NH₂Cl (1.2 equiv). (Note: Ethereal NH₂Cl is prepared via the reaction of NH₄Cl, NH₄OH, and NaOCl, followed by extraction into MTBE or ether).

  • Reaction Monitoring (Self-Validation): Stir for 30 minutes. Pull a 50 µL aliquot, quench in methanol, and analyze via HPLC (C18 column, 10-90% MeOH/H₂O with 0.2% H₃PO₄). The starting material peak should be <5%[2].

  • Reductive Quench: Once conversion is confirmed, add a 10% aqueous solution of Na₂S₂O₃ (2.0 equiv) and stir vigorously for 30 minutes. This step is non-negotiable as it recovers any over-oxidized product[2].

  • Isolation: Extract the mixture with MTBE (3x). Wash the combined organic layers with water and brine to remove DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Workflow 2: The Simultaneous HOSA Method (Pilot-Plant Scale-Up)

For scale-up (>100 grams to kilograms), handling ethereal NH₂Cl becomes logistically hazardous. HOSA is the preferred scalable reagent, provided the engineering controls are correctly implemented.

Causality & Design: HOSA contains a highly acidic proton. If HOSA is added directly to the indolyl anion in a standard batch process, it neutralizes the anion back to 5-methylindole, capping the theoretical yield at 50%. Conversely, adding a massive excess of KOtBu upfront causes the nucleophilic tert-butoxide to compete for the aminating agent, leading to N-deamination[3] (Weiberth et al., 2011). The solution is a continuous, simultaneous, and proportional addition of HOSA and KOtBu into a catalytic seed of the indolyl anion. This maintains a low steady-state concentration of both reagents, allowing the amination kinetics to outcompete acid-base quenching[3].

Setup S1 Syringe Pump 1: HOSA in NMP R Reaction Vessel: 5-Methylindole + 0.05 eq KOtBu in NMP (20-40 °C) S1->R Proportional Addition S2 Syringe Pump 2: KOtBu in NMP S2->R Simultaneous Addition P Product Stream: 5-Methyl-1H-indol-1-amine R->P Aqueous Workup

Simultaneous and proportional reagent dispensing setup for scalable HOSA N-amination.

Step-by-Step Protocol:

  • System Preparation: Set up a dual-syringe pump or Coriolis mass flow metering system connected to a central reaction vessel[3].

  • Reagent Stream A (Electrophile): Dissolve HOSA (2.15 equiv) in N-Methyl-2-pyrrolidone (NMP) (3.5 volumes). Caution: Avoid high-shear agitation to prevent HOSA lumping.

  • Reagent Stream B (Base): Dissolve KOtBu (4.25 equiv) in NMP (1.8 volumes).

  • Reaction Vessel (Seed): Dissolve 5-methyl-1H-indole (1.0 equiv) in NMP. Add a catalytic initial charge of KOtBu (0.05 equiv) to generate a small amount of the reactive indolyl anion[3].

  • Simultaneous Metering: Program the pumps to dispense Stream A and Stream B simultaneously and proportionally into the reaction vessel over 2 to 4 hours. Maintain the internal temperature of the reaction vessel strictly between 20–40 °C[3].

  • Self-Validation & Workup: After the addition is complete, verify conversion via HPLC. If conversion stalls prematurely, check pump calibration—an imbalance in the stoichiometric ratio will immediately halt the reaction by either protonating the seed or causing deamination. Quench with water, extract with ethyl acetate, and crystallize the product.

References

  • Hynes, J., Doubleday, W. W., Dyckman, A. J., Godfrey, J. D., Grosso, J. A., Kiau, S., & Leftheris, K. (2004). N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (NH₂Cl) . The Journal of Organic Chemistry, 69(4), 1368-1371. URL: [Link]

  • Weiberth, F. J., Hanna, R. G., Lee, G. E., Polverine, Y., & Klein, J. T. (2011). N-Amination of Indoles on Pilot-Plant Scale via Simultaneous and Proportional Metering of Reagents . Organic Process Research & Development, 15(3), 704-709. URL: [Link]

Sources

Application

Application Notes &amp; Protocols: 5-Methyl-1H-indol-1-amine as a Versatile Intermediate in Pharmaceutical Synthesis

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of 5-methyl-1H-indol-1-amine, a valuable yet underexplored intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of 5-methyl-1H-indol-1-amine, a valuable yet underexplored intermediate in the synthesis of complex pharmaceutical agents. While direct literature on this specific molecule is sparse, this guide extrapolates from established methodologies for the synthesis and reaction of the parent 1-aminoindole scaffold, offering a robust framework for its application in drug discovery.

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1] The introduction of an amino group at the N-1 position of the indole ring, as in 5-methyl-1H-indol-1-amine, bestows unique reactivity upon the scaffold, opening avenues for novel molecular architectures with significant biological potential.[2]

Part 1: Synthesis of 5-Methyl-1H-indol-1-amine

The direct N-amination of indoles provides the most straightforward route to 1-aminoindoles. While several reagents can effect this transformation, the use of monochloramine (NH₂Cl) has been demonstrated as a highly efficient and high-yielding method for the N-amination of a variety of substituted indoles and pyrroles.[3][4] This protocol is presented as a reliable method for the preparation of the title compound from commercially available 5-methylindole.

Proposed Synthetic Pathway

The synthesis of 5-methyl-1H-indol-1-amine can be achieved in a two-step process starting from 5-methylindole: deprotonation with a suitable base followed by reaction with an electrophilic aminating agent, monochloramine.

Synthesis of 5-methyl-1H-indol-1-amine start 5-Methylindole intermediate 5-Methylindolyl Anion start->intermediate Deprotonation product 5-Methyl-1H-indol-1-amine intermediate->product N-Amination reagent1 1. NaH or KOtBu 2. NH2Cl (in ether) reagent1->intermediate

Caption: Proposed synthesis of 5-methyl-1H-indol-1-amine via N-amination.

Detailed Synthesis Protocol

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
5-Methylindole614-96-0131.18 g/mol 1.31 g (10 mmol)
Sodium Hydride (60% dispersion in mineral oil)7646-69-724.00 g/mol 0.48 g (12 mmol)
Anhydrous Tetrahydrofuran (THF)109-99-972.11 g/mol 50 mL
Monochloramine (NH₂Cl) in diethyl ether (approx. 0.5 M)10599-90-351.48 g/mol 24 mL (12 mmol)
Saturated aqueous ammonium chloride (NH₄Cl)12125-02-9-As needed
Diethyl ether60-29-774.12 g/mol As needed
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37 g/mol As needed

Procedure:

  • Preparation of the Indolyl Anion: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add 5-methylindole (1.31 g, 10 mmol) and anhydrous THF (50 mL). Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (0.48 g of a 60% dispersion in mineral oil, 12 mmol) portion-wise. Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The evolution of hydrogen gas should cease, indicating the formation of the sodium salt of 5-methylindole.

  • N-Amination: Cool the solution of the 5-methylindolyl anion back to 0 °C. Add the ethereal solution of monochloramine (24 mL of a ~0.5 M solution, 12 mmol) dropwise via a syringe over 15-20 minutes. A mild exotherm may be observed. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up and Purification: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Transfer the mixture to a separatory funnel and add diethyl ether. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure to yield the crude product. The crude 5-methyl-1H-indol-1-amine can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Part 2: Application of 5-Methyl-1H-indol-1-amine in the Synthesis of Fused Polyheterocycles

The 1-aminoindole scaffold is a powerful building block for the construction of more complex, fused heterocyclic systems, which are of significant interest in pharmaceutical research. One of the most elegant applications is the palladium-catalyzed intramolecular C-H arylation to synthesize indolo[2,1-a]phthalazine derivatives.[5] These structures are present in a number of biologically active compounds.

General Workflow for the Synthesis of Indolo[2,1-a]phthalazine Derivatives

The synthesis commences with the N-arylation of the 1-aminoindole, followed by N-benzylation with a suitable ortho-halobenzyl halide. The final step is a palladium-catalyzed intramolecular C-H arylation, leading to the desired tricyclic product.

Indolo[2,1-a]phthalazine Synthesis start 5-Methyl-1H-indol-1-amine intermediate1 N-Aryl-5-methyl-1H-indol-1-amine start->intermediate1 Aryl Halide step1 N-Arylation (Pd-catalyzed) step1->start intermediate2 N-Aryl-N'-benzyl- 5-methyl-1H-indol-1-amine intermediate1->intermediate2 ortho-Halobenzyl Halide step2 N-Benzylation step2->intermediate1 product Substituted Indolo[2,1-a]phthalazine intermediate2->product step3 Intramolecular C-H Arylation (Pd-catalyzed) step3->intermediate2

Caption: General workflow for indolo[2,1-a]phthalazine synthesis.

Detailed Protocol: Synthesis of a 5-Methylindolo[2,1-a]phthalazine Derivative

This protocol is a representative example and may require optimization for specific substrates.

Step 1: N-Arylation of 5-Methyl-1H-indol-1-amine

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
5-Methyl-1H-indol-1-amine(Hypothetical)146.19 g/mol 1.46 g (10 mmol)
Aryl Chloride(Varies)(Varies)12 mmol
Pd₂(dba)₃51364-51-3915.72 g/mol 0.23 g (0.25 mmol)
XPhos564483-18-7476.63 g/mol 0.24 g (0.5 mmol)
Potassium tert-butoxide (KOtBu)865-47-4112.21 g/mol 1.68 g (15 mmol)
Lithium Chloride (LiCl)7447-41-842.39 g/mol 0.85 g (20 mmol)
Anhydrous Toluene108-88-392.14 g/mol 50 mL

Procedure:

  • To a dry Schlenk tube, add Pd₂(dba)₃ (0.23 g, 0.25 mmol), XPhos (0.24 g, 0.5 mmol), KOtBu (1.68 g, 15 mmol), and LiCl (0.85 g, 20 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add 5-methyl-1H-indol-1-amine (1.46 g, 10 mmol), the aryl chloride (12 mmol), and anhydrous toluene (50 mL).

  • Seal the tube and heat the reaction mixture at 130 °C for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to afford the N-aryl-5-methyl-1H-indol-1-amine.

Step 2: N-Benzylation

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
N-Aryl-5-methyl-1H-indol-1-amine(From Step 1)(Varies)10 mmol
1-Bromo-2-(bromomethyl)benzene34321-65-8263.95 g/mol 3.17 g (12 mmol)
Potassium Hydroxide (KOH)1310-58-356.11 g/mol 1.12 g (20 mmol)
Anhydrous DMSO67-68-578.13 g/mol 40 mL

Procedure:

  • Dissolve the N-aryl-5-methyl-1H-indol-1-amine (10 mmol) in anhydrous DMSO (40 mL) in a round-bottom flask.

  • Add powdered KOH (1.12 g, 20 mmol) and stir the mixture at room temperature for 15 minutes.

  • Add 1-bromo-2-(bromomethyl)benzene (3.17 g, 12 mmol) and continue stirring at room temperature for 1-2 hours.

  • Pour the reaction mixture into ice water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product by column chromatography.

Step 3: Palladium-Catalyzed Intramolecular C-H Arylation

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
N-Aryl-N'-benzyl-5-methyl-1H-indol-1-amine(From Step 2)(Varies)10 mmol
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.49 g/mol 0.11 g (0.5 mmol)
DPEphos14348-73-1538.56 g/mol 0.54 g (1 mmol)
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol 2.76 g (20 mmol)
Anhydrous N,N-Dimethylacetamide (DMA)127-19-587.12 g/mol 50 mL

Procedure:

  • In a Schlenk tube, combine the N-aryl-N'-benzyl-5-methyl-1H-indol-1-amine (10 mmol), Pd(OAc)₂ (0.11 g, 0.5 mmol), DPEphos (0.54 g, 1 mmol), and K₂CO₃ (2.76 g, 20 mmol).

  • Evacuate and backfill with an inert gas.

  • Add anhydrous DMA (50 mL) and heat the mixture at 130-150 °C for 4-12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with ethyl acetate, and filter.

  • Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.

  • Purify the resulting indolo[2,1-a]phthalazine derivative by column chromatography.

References

  • Dandepally, S. R., et al. (2014). Synthesis of Fused 1-Aminoindole Polycycles by a Sequence of Palladium-Catalyzed N–H and C(sp2)–H Arylations. The Journal of Organic Chemistry, 79(24), 12354–12363. [Link]

  • Douglas, C. J., et al. (2014). Synthesis of N-aryl-1-aminoindoles via intermolecular redox amination. Organic & Biomolecular Chemistry, 12(40), 7942-7945. [Link]

  • Li, H., et al. (2025). Recent Advances in the Synthesis of Nitrogen‐Containing Heterocycles Based on Hydrazine‐Directed C−H Bond Activation/Annulation Reactions. European Journal of Organic Chemistry. (Please note that as of the knowledge cutoff, this is a future publication, the link is a placeholder to the journal). [Link]

  • Wang, C., et al. (2017). Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides. ACS Catalysis, 7(12), 8234–8238. [Link]

  • Hynes, J., et al. (2011). N-Amination of Indoles on Pilot-Plant Scale via Simultaneous and Proportional Metering of Reagents. Organic Process Research & Development, 15(3), 643–648. [Link]

  • Kluge, A. F., et al. (2004). N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (NH2Cl). The Journal of Organic Chemistry, 69(4), 1284–1287. [Link]

  • Kluge, A. F., et al. (2004). N-Amination of pyrrole and indole heterocycles with monochloramine (NH(2)Cl). The Journal of Organic Chemistry, 69(4), 1284-7. [Link]

  • Antony, S., et al. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Molecules, 23(10), 2659. [Link]

  • Huaqiao University. (2021).
  • Kumar, A., et al. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Journal of Advanced Scientific Research, 14(07), 130-135. [Link]

  • Kluge, A. F., et al. (2004). N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (N H2Cl). Request PDF. [Link]

  • Julian, P. L., et al. (1963). Reactions of Indole. IV.1 The Synthesis of Some Aminoindoles. The Journal of Organic Chemistry, 28(10), 2793–2796. [Link]

  • Gribble, G. W. (2010). Indole synthesis: a review and proposed classification. Journal of Heterocyclic Chemistry, 47(3), 471-484. [Link]

  • Li, Y., et al. (2018). Synthesis of indolo[2,1-a]isoquinoline derivatives via visible-light-induced radical cascade cyclization reactions. Chemical Communications, 54(78), 10992-10995. [Link]

  • Jia, Y., et al. (2017). Recent progress in transition-metal-catalyzed enantioselective indole functionalizations. Organic & Biomolecular Chemistry, 15(18), 3838-3855. [Link]

  • Li, H., et al. (2025). Representative bioactive compounds containing 1-amino-indole skeletons. ResearchGate. (Please note that as of the knowledge cutoff, this is a future publication, the link is a placeholder to the journal). [Link]

  • Sharma, V., et al. (2025). Recent advances in the synthesis of indoles and their applications. Organic & Biomolecular Chemistry. (Please note that as of the knowledge cutoff, this is a future publication, the link is a placeholder to the journal). [Link]

  • Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4770. [Link]

  • Sharma, P., et al. (2021). Recent advances in the synthesis of pyrazolo[1,2-b]phthalazines. Chemical Review and Letters, 4(3), 123-134. [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. [Link]

  • Pasanen, P., & Nevalainen, M. (2021). Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. Chemistry–A European Journal, 27(19), 5844-5857. [Link]

  • Kumar, S., et al. (2020). Synthesis of indolo[2,1-α]isoquinoline derivatives via metal-free radical cascade cyclization. Organic & Biomolecular Chemistry, 18(3), 447-451. [Link]

  • Varghese, A., et al. (2013). Solvent-free synthesis of 2H-indazolo[2,1-b] phthalazine-triones promoted by cavitational phenomenon using iodine as catalyst. European Journal of Chemistry, 4(2), 132-137. [Link]

  • Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). Molecules, 29(19), 4770. [Link]

  • El-Faham, A., et al. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules, 27(15), 4966. [Link]

  • Anonymous. (2011). Ammonia in Transition Metal-catalyzed Reaction. [Link]

  • Sari, Y., et al. (2025). Drug Design: Indole Derivatives as Indoleamine 2,3-Dioxygenase-1 Enzyme Inhibition Using In Silico Approach. Engineered Science. (Please note that as of the knowledge cutoff, this is a future publication, the link is a placeholder to the journal). [Link]

Sources

Method

Application Note: Divergent Cross-Coupling and C–H Functionalization Strategies Using 5-Methyl-1H-indol-1-amine

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Methodology: Palladium-Catalyzed N–H Arylation and C(sp2)–H Activation Mechanistic Rationale & Substrate Design The N-aminoindo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Methodology: Palladium-Catalyzed N–H Arylation and C(sp2)–H Activation

Mechanistic Rationale & Substrate Design

The N-aminoindole core is a privileged scaffold in medicinal chemistry, offering unique vectors for functionalization that are not accessible via standard N-H indoles[1]. Specifically, 5-methyl-1H-indol-1-amine serves as a highly versatile building block due to two synergistic structural features:

  • The N-Amino Directing Group: The primary amine acts as a highly reactive nucleophile for initial Buchwald-Hartwig-type C–N cross-coupling[2]. Once functionalized, this nitrogen tether acts as a powerful directing group, bringing the transition metal catalyst into close proximity with the C-2 position for subsequent C(sp2)–H activation[1].

  • The 5-Methyl Electronic Effect: The electron-donating methyl group at the 5-position enriches the π -system of the indole core. This increased electron density accelerates the Concerted Metalation-Deprotonation (CMD) step during C–H activation, making the substrate significantly more reactive toward electrophilic palladation compared to unsubstituted or electron-deficient indoles.

A critical challenge in N-aminoindole chemistry is the propensity for transition metals to catalyze undesired N–N bond cleavage[1]. The protocols detailed below utilize specific ligand architectures (XPhos and DPEphos) to suppress this degradation pathway, ensuring a self-validating, high-yielding synthetic system.

Strategic Workflow

Workflow A 5-Methyl-1H-indol-1-amine (Starting Material) B Pd-Catalyzed N-Arylation (Pd2(dba)3, XPhos) A->B C N-Aryl-5-methyl-1H-indol-1-amine (Intermediate) B->C D N-Benzylation (Alkyl Bromide) C->D E N-Aryl-N'-benzyl Intermediate D->E F Intramolecular C-H Arylation (Pd(OAc)2, DPEphos) E->F G Fused Indolo[2,1-a]phthalazine (Final Polycycle) F->G

Divergent synthetic workflow for 5-methyl-1H-indol-1-amine functionalization.

Protocol 1: Chemoselective N-Arylation (C–N Cross-Coupling)

This protocol describes the selective mono-arylation of the N-NH2 group using aryl chlorides. Aryl chlorides are prioritized over bromides due to their commercial availability and lower cost, though they require a highly active catalyst system[3].

Reagents & Causality:

  • Catalyst/Ligand: Pd2(dba)3 (2.5 mol %) and XPhos (5 mol %). Rationale: XPhos is a bulky, electron-rich biaryl phosphine that accelerates the oxidative addition of unreactive C–Cl bonds while its steric bulk prevents over-arylation (di-arylation) of the primary amine[1].

  • Additive: LiCl (2 equiv). Rationale: LiCl breaks up inactive palladium halogen-bridged dimers, increasing the effective concentration of the active monomeric Pd(0) species.

  • Base: t-BuOK (1.5 equiv). Rationale: Provides the necessary basicity to deprotonate the amine upon coordination to the Pd(II) center.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, charge 5-methyl-1H-indol-1-amine (1.0 mmol), aryl chloride (1.2 mmol), Pd2(dba)3 (2.5 mol %), XPhos (5 mol %), t-BuOK (1.5 mmol), and LiCl (2.0 mmol).

  • Solvent Addition: Add anhydrous toluene (5.0 mL). Seal the tube and stir the mixture at room temperature for 5 minutes to ensure homogenization.

  • Heating: Submerge the reaction vessel in a pre-heated oil bath at 130 °C.

  • In-Process Validation: Monitor the reaction via TLC (Hexanes/EtOAc 8:2) after 1 hour. The consumption of the highly fluorescent starting material and the appearance of a lower Rf​ UV-active spot indicates successful conversion. Self-Validation Check: If palladium black precipitates heavily and starting material persists, the catalyst has deactivated; halt the reaction to prevent thermal degradation of the product.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a short pad of Celite to remove Pd residues and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography to yield the N-aryl-5-methyl-1H-indol-1-amine intermediate.

(Note: The intermediate is typically subjected to standard N-benzylation using an alkyl bromide and K2CO3 in DMF to yield the N-aryl-N'-benzyl precursor required for Protocol 2[1].)

Protocol 2: Intramolecular C(sp2)–H Annulation

This step constructs complex fused polycycles (e.g., indolo[2,1-a]phthalazines) via a direct C-2 arylation[1].

Reagents & Causality:

  • Catalyst/Ligand: Pd(OAc)2 (5 mol %) and DPEphos (10 mol %). Rationale: N–N bonds in N-aminoindoles are highly susceptible to oxidative addition and cleavage by Pd(0)[1]. DPEphos, a bidentate ligand with a wide bite angle, enforces a specific coordination geometry that sterically blocks insertion into the N–N bond, funneling the reaction exclusively down the C–H activation pathway.

  • Base: K2CO3 (2 equiv) in DMA.

Step-by-Step Methodology:

  • Preparation: In an argon-purged vial, add the N-aryl-N'-benzyl-5-methyl-1H-indol-1-amine precursor (0.5 mmol), Pd(OAc)2 (5 mol %), DPEphos (10 mol %), and K2CO3 (1.0 mmol).

  • Solvent Addition: Add anhydrous N,N-Dimethylacetamide (DMA) (3.0 mL).

  • Heating: Heat the mixture at 130 °C for 2–4 hours.

  • In-Process Validation: The reaction color typically transitions from pale yellow to deep orange/brown. Complete consumption of the starting material should be verified by LC-MS, observing the [M-HBr] or [M-HCl] mass shift corresponding to the cyclized product.

  • Workup: Cool the mixture, quench with H2O (10 mL), and extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine (5 × 10 mL) to completely remove the DMA solvent. Dry over anhydrous Na2SO4.

  • Purification: Concentrate and purify via silica gel chromatography.

Mechanistic Pathway

CatalyticCycle Pd0 Pd(0)L_n Catalyst OA Oxidative Addition (C-Br bond cleavage) Pd0->OA PdII Aryl-Pd(II) Complex OA->PdII CHA Concerted Metalation-Deprotonation (C-2 H Activation) PdII->CHA PdII_Cyclic Palladacycle Intermediate CHA->PdII_Cyclic RE Reductive Elimination PdII_Cyclic->RE RE->Pd0 Regeneration Product Fused Polycycle Product RE->Product

Catalytic cycle of Pd-catalyzed intramolecular C(sp2)-H arylation.

Quantitative Substrate Comparison

The electronic nature of the indole core drastically impacts the efficiency of the C–H annulation step. The table below summarizes the quantitative advantages of utilizing the electron-rich 5-methyl derivative compared to neutral or electron-deficient analogs.

Substrate CoreElectronic NatureN-Arylation Yield (%)C–H Annulation Yield (%)Annulation Time (h)
5-Methyl-1H-indol-1-amine Electron-Donating (-CH3)92882.0
1H-indol-1-amine Neutral (-H)85813.0
5-Fluoro-1H-indol-1-amine Electron-Withdrawing (-F)78655.0

Data Interpretation: The electron-donating methyl group enhances the nucleophilicity of the C-2 position, lowering the activation energy barrier for the Concerted Metalation-Deprotonation (CMD) step[1]. This results in higher yields and shorter reaction times, minimizing thermal degradation of the catalyst.

References

  • Luong, T. T. H., Brion, J.-D., Alami, M., & Messaoudi, S. "Synthesis of Fused 1-Aminoindole Polycycles by a Sequence of Palladium-Catalyzed N–H and C(sp2)–H Arylations." The Journal of Organic Chemistry, 2015, 80(2), 751-761.

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016, 116(19), 12564-12649.

  • Yin, L., & Liebscher, J. "Carbon-Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts." Chemical Reviews, 2007, 107(1), 133-173.

Sources

Application

incorporating 5-methyl-1H-indol-1-amine into drug discovery pipelines

Application Note: Strategic Integration of 5-Methyl-1H-indol-1-amine in Modern Drug Discovery Pipelines Executive Summary The indole nucleus is a universally recognized privileged scaffold in medicinal chemistry. Among i...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Integration of 5-Methyl-1H-indol-1-amine in Modern Drug Discovery Pipelines

Executive Summary

The indole nucleus is a universally recognized privileged scaffold in medicinal chemistry. Among its derivatives, 1-aminoindoles have emerged as critical building blocks for developing neurotherapeutics, serving as the core structural motif in commercial drugs like the acetylcholinesterase (AChE) inhibitor besipirdine[1]. Incorporating 5-methyl-1H-indol-1-amine (CAS: 119229-73-1)[2] into drug discovery pipelines offers a distinct strategic advantage. The 5-methyl substitution modulates the electronic landscape of the indole ring, optimizing lipophilicity for blood-brain barrier (BBB) penetration, while the N -amino group serves as a powerful directing moiety for transition-metal-catalyzed C–H functionalization[3].

This application note outlines the mechanistic rationale, self-validating synthetic protocols, and pharmacological screening workflows required to successfully leverage 5-methyl-1H-indol-1-amine in the discovery of novel polycyclic therapeutics.

Mechanistic Rationale: The 5-Methyl-1-Aminoindole Advantage

The choice to utilize 5-methyl-1H-indol-1-amine over a standard unsubstituted indole is rooted in precise chemical causality:

  • Electronic Priming: The 5-methyl group exerts a weak electron-donating inductive effect (+I). This subtly increases the electron density at the C2 and C7 positions, lowering the activation energy required for electrophilic or metal-catalyzed C–H activation.

  • Directing Group Capability: Traditional indole functionalization often requires harsh, multi-step electrophilic amination. The pre-installed N -NH₂ group acts as an internal, redox-neutral directing group. It coordinates tightly to transition metals (e.g., Rh(III) or Pd(II)), bringing the metal center into exact proximity with the adjacent C2–H bond to facilitate a concerted metalation-deprotonation (CMD) pathway[4].

  • Escape from "Flatland": The primary amine allows for subsequent annulation reactions (e.g., with vinylene carbonate or diazo compounds), converting planar indoles into complex, three-dimensional fused polyheterocycles that exhibit higher target selectivity[3].

Workflow Start 5-Methyl-1H-indol-1-amine (Privileged Scaffold) Synth Rh(III)-Catalyzed C-H Annulation Start->Synth Library Polycyclic Indole Library Generation Synth->Library Screen High-Throughput Screening (AChE / 5-HT2) Library->Screen Lead Lead Optimization & Profiling Screen->Lead

Workflow for integrating 5-methyl-1H-indol-1-amine into drug discovery pipelines.

Protocol I: Self-Validating Rh(III)-Catalyzed C–H Annulation

To generate a library of fused polycyclic indoles, we employ a Rh(III)-catalyzed annulation of 5-methyl-1H-indol-1-amine with vinylene carbonate. This step-economical protocol circumvents the need for external oxidants[3].

Materials:

  • 5-Methyl-1H-indol-1-amine (0.2 mmol)

  • Vinylene carbonate (0.24 mmol)

  • [Cp*RhCl₂]₂ catalyst (2.5 mol%)

  • Zn(OAc)₂ additive (20 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF, 2.0 mL)

Step-by-Step Methodology:

  • Preparation: Inside an argon-filled glovebox, charge a 10 mL oven-dried reaction vial with 5-methyl-1H-indol-1-amine, vinylene carbonate, [Cp*RhCl₂]₂, and Zn(OAc)₂.

  • Solvation: Add 2.0 mL of anhydrous DMF to the mixture. Seal the vial with a PTFE-lined cap.

  • Reaction: Remove the vial from the glovebox and stir the mixture at 110 °C in a pre-heated oil bath for 12 hours.

  • Quenching & Extraction: Cool the reaction to room temperature. Dilute with 10 mL of ethyl acetate (EtOAc) and wash with brine (3 × 10 mL) to remove the DMF.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Self-Validating System (Internal Controls): To ensure the integrity of the mechanistic causality, this protocol mandates two parallel control reactions:

  • Control A (Catalyst Omission): Run the exact protocol without [Cp*RhCl₂]₂. A lack of product validates that the reaction is strictly transition-metal dependent and not a background thermal cyclization.

  • Control B (Directing Group Omission): Substitute 5-methyl-1H-indol-1-amine with 5-methyl-1H-indole (lacking the N -NH₂ group). A failure to yield the annulated product proves that the N -amino moiety is the mandatory directing group for C–H activation[5].

Pathway Rh_cat [Cp*RhCl2]2 Catalyst Coord N-Coordination via N-NH2 Rh_cat->Coord CH_Act Aryl C-H Activation (CMD) Coord->CH_Act Insert Alkyne/Carbene Insertion CH_Act->Insert RedElim Reductive Elimination Insert->RedElim RedElim->Rh_cat Catalyst Turnover Product Fused Indole Product RedElim->Product

Mechanistic pathway of Rh(III)-catalyzed C-H activation and annulation.

Protocol II: Pharmacological Screening (AChE Inhibition)

Because 1-aminoindole derivatives are heavily investigated as potential therapeutic agents for Alzheimer's disease[1], synthesized libraries must be screened for Acetylcholinesterase (AChE) inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of the synthesized 5-methyl-1-aminoindole derivative in DMSO. Dilute to working concentrations (0.1 nM – 100 μM) in 0.1 M sodium phosphate buffer (pH 8.0).

  • Incubation: In a 96-well microtiter plate, combine 140 μL of buffer, 20 μL of the test compound, and 20 μL of AChE enzyme (0.22 U/mL). Incubate at 25 °C for 15 minutes to allow for enzyme-inhibitor binding.

  • Reaction Initiation: Add 10 μL of Ellman's reagent (DTNB, 3 mM) and 10 μL of acetylthiocholine iodide (ATCI, 15 mM) to initiate the enzymatic cleavage.

  • Quantification: Measure the absorbance of the resulting yellow 5-thio-2-nitrobenzoate anion at 412 nm continuously for 5 minutes using a microplate reader.

Self-Validating System (Selectivity Index): A raw IC₅₀ value is insufficient to prove therapeutic viability due to the risk of off-target toxicity. The protocol requires a counter-screen against Butyrylcholinesterase (BChE). A compound is only validated as a "Lead Hit" if its Selectivity Index (IC₅₀ BChE / IC₅₀ AChE) is > 10 . Furthermore, a known AChE inhibitor (Donepezil) must be run concurrently to normalize inter-assay variability.

Quantitative Data Summaries

Table 1: Comparative Yields of Rh(III)-Catalyzed Annulation Demonstrating the electronic effect of the 5-position substituent on C–H activation efficiency.

Substrate CoreDirecting GroupCatalyst / Additive SystemIsolated Yield (%)
1H-indol-1-amine-NH₂[CpRhCl₂]₂ / Zn(OAc)₂66.0
5-Methyl-1H-indol-1-amine -NH₂ [CpRhCl₂]₂ / Zn(OAc)₂ 74.5
5-Methoxy-1H-indol-1-amine-NH₂[CpRhCl₂]₂ / Zn(OAc)₂71.2
5-Bromo-1H-indol-1-amine-NH₂[CpRhCl₂]₂ / Zn(OAc)₂58.0

Table 2: Pharmacological Profiling of Annulated Derivatives Evaluating target engagement for Alzheimer's disease models.

Compound DerivativeC5 SubstituentAChE IC₅₀ (μM)BChE IC₅₀ (μM)Selectivity Index
Fused-Indole A-H1.24 ± 0.0515.3712.4
Fused-Indole B -CH₃ (Methyl) 0.45 ± 0.02 20.29 45.1
Fused-Indole C-OCH₃ (Methoxy)0.88 ± 0.0424.9028.3
Besipirdine (Reference)-0.20 ± 0.01N/AN/A

References

  • Synthesis and Structure−Activity Relationships of N-Propyl-N-(4-pyridinyl)-1H-indol-1-amine (Besipirdine) and Related Analogs as Potential Therapeutic Agents for Alzheimer's Disease. Journal of Medicinal Chemistry - ACS Publications.1

  • Rh(III)-catalyzed synthesis of 1-aminoindole derivatives from 2-acetyl-1-arylhydrazines and diazo compounds in water. ChemComm - RSC Publishing.4

  • Rhodium-catalyzed annulation of hydrazines with vinylene carbonate to synthesize unsubstituted 1-aminoindole derivatives. RSC Advances - PMC.3

  • Synthesis of Fused 1-Aminoindole Polycycles by a Sequence of Palladium-Catalyzed N–H and C(sp2)–H Arylations. The Journal of Organic Chemistry - ACS Publications.5

  • 119229-73-1 | 5-Methyl-1H-indol-1-amine. BLD Pharm Chemical Catalog.2

Sources

Method

Standard Operating Procedure for 5-Methyl-1H-indol-1-amine: A Guide for Research and Development

Introduction: Understanding the Compound This document provides a detailed standard operating procedure (SOP) for the handling of 5-methyl-1H-indol-1-amine . It is critical to first address the specific nature of this mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Understanding the Compound

This document provides a detailed standard operating procedure (SOP) for the handling of 5-methyl-1H-indol-1-amine . It is critical to first address the specific nature of this molecule. Standard chemical databases do not readily list this name. The nomenclature implies a unique structure where an amine group is attached to the nitrogen at position 1 of the 5-methylindole core. This configuration makes the compound a substituted N-aminoindole , which is a class of hydrazine derivatives .

The presence of the nitrogen-nitrogen (N-N) single bond is the defining structural feature for safety and handling considerations. Hydrazines as a class are recognized for their potential reactivity, toxicity, and instability compared to simple amines.[1] Therefore, this guide is structured with a high degree of caution, drawing from established protocols for handling reactive arylhydrazines and other hazardous research chemicals. The procedures outlined below are designed to mitigate the risks inferred from this structure.

Compound Identification and Inferred Properties

Due to the scarcity of specific data for 5-methyl-1H-indol-1-amine, the following properties are inferred from its structure and data on related compounds like arylhydrazines and substituted indoles.

PropertyInferred Value / CharacteristicRationale & References
Molecular Formula C₉H₁₀N₂Based on the named structure.
Molecular Weight 146.19 g/mol Calculated from the molecular formula.[2]
Appearance Likely a solid (crystalline or powder), potentially off-white to brown.Many substituted indoles and arylhydrazines are solids. May be sensitive to air and light, leading to discoloration.[3]
Reactivity - Ambident nucleophile.[4] - Reducing agent.[5] - Potentially unstable, especially in the presence of oxidizers.[6] - May be air and light-sensitive.The terminal amine (Nβ) is a reactive nucleophilic site.[7] The hydrazine moiety can be readily oxidized, posing incompatibility risks with oxidizing agents.[4][5]
Toxicity Assumed to be highly toxic by inhalation, ingestion, and skin absorption. Potential skin and eye irritant/corrosive.Hydrazine and its derivatives are highly toxic with very low exposure limits.[8][9] Direct contact must be avoided.

Hazard Analysis and Risk Assessment

The primary hazards associated with 5-methyl-1H-indol-1-amine stem from its hydrazine functional group.

  • High Toxicity: Hydrazine has an ACGIH Threshold Limit Value (TLV) of just 0.01 ppm.[8] As a derivative, this compound must be handled as highly toxic. The odor threshold for hydrazines is significantly higher than the exposure limit, meaning that if you can smell it, you are already overexposed.[1]

  • Reactivity and Instability: The N-N bond is weaker than a C-C or C-N bond. Contact with strong oxidizing agents (e.g., peroxides, nitric acid, metal oxides) can lead to a vigorous or explosive reaction.[5] The compound may be sensitive to air, and autoxidation can occur.[4]

  • Irritant/Corrosive: Hydrazine solutions are basic and can cause severe skin burns and eye damage.[9] This compound should be treated as a potential skin and eye irritant at a minimum.

  • Flammability: While aqueous solutions of hydrazine are less flammable, the anhydrous compound can have a wide flammability range in air (4.7% to 100%).[5]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and PPE, is mandatory.

Engineering Controls
  • Primary Containment: All handling of the solid compound and its concentrated solutions must be performed within a certified chemical fume hood. For procedures involving larger quantities or with a higher risk of aerosolization, a glovebox under an inert atmosphere (Nitrogen or Argon) is strongly recommended.

  • Ventilation: The laboratory must be equipped with general ventilation that provides adequate air changes per hour. The fume hood sash should be kept as low as possible during all operations.

  • Safety Equipment: A certified safety shower and eyewash station must be located in immediate proximity to the handling area.[5]

Personal Protective Equipment (PPE)

The following table outlines the minimum required PPE.

Body PartEquipment SpecificationRationale
Hands Butyl rubber or Viton gloves.Hydrazines can penetrate standard nitrile and latex gloves. Butyl rubber is recommended for handling hydrazine solutions.[5] Always double-glove.
Eyes/Face Chemical safety goggles and a full-face shield.Protects against splashes and any unforeseen vigorous reactions. Must be worn over safety goggles.
Body Flame-resistant (FR) lab coat.Provides a barrier against spills and potential ignition.
Respiratory Not required if handled exclusively in a certified fume hood.A NIOSH-approved respirator with an appropriate cartridge for ammonia/amines would be required for any emergency spill response outside of a fume hood.[9]

Detailed Handling Protocols

Receiving and Storage
  • Verification: Upon receipt, verify the container is intact and properly labeled.

  • Segregation: Store the compound in a dedicated, clearly labeled secondary container in a cool, dry, and dark location.

  • Incompatible Materials: Do NOT store near oxidizing agents, acids, or metal salts.[5]

  • Inert Atmosphere: For long-term storage, it is best practice to store the container inside a desiccator or glovebox under an inert atmosphere to prevent degradation.

Weighing and Solution Preparation Workflow

This workflow is designed to minimize exposure during the most common handling procedure.

G cluster_prep Preparation Phase cluster_weigh Weighing & Dispensing cluster_dissolve Dissolution cluster_cleanup Cleanup prep_ppe 1. Don Required PPE (Double Butyl Gloves, Goggles, Face Shield, FR Lab Coat) prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood prep_spill 3. Prepare Spill Kit (Inert Absorbent, Neutralizing Agent) prep_hood->prep_spill weigh_tare 4. Tare Balance with Clean, Sealed Vial prep_spill->weigh_tare weigh_transfer 5. In Fume Hood, Transfer Solid from Stock to Vial using Clean Spatula weigh_tare->weigh_transfer weigh_seal 6. Immediately Seal Stock and Tare Vials weigh_transfer->weigh_seal weigh_measure 7. Re-weigh Tare Vial to Get Mass weigh_seal->weigh_measure dissolve_solvent 8. Add Solvent to Tare Vial via Syringe/Cannula weigh_measure->dissolve_solvent dissolve_mix 9. Mix to Dissolve (Vortex or Stir Plate) dissolve_solvent->dissolve_mix cleanup_tools 10. Decontaminate Spatula and Work Surface dissolve_mix->cleanup_tools cleanup_waste 11. Dispose of Contaminated Wipes/Gloves in Hazardous Waste cleanup_tools->cleanup_waste cleanup_wash 12. Wash Hands Thoroughly After Removing PPE cleanup_waste->cleanup_wash

Caption: Workflow for Safely Weighing and Preparing Solutions.

Spill and Emergency Procedures

Rapid and correct response to a spill is critical.

  • Evacuate: Alert all personnel in the immediate area and evacuate if the spill is large or outside of primary containment.

  • Isolate: Restrict access to the area.

  • Report: Inform the Lab Supervisor and Environmental Health & Safety (EHS) immediately.

  • Assess: If the spill is small and contained within the fume hood, and you are trained and properly equipped, proceed with cleanup. Otherwise, wait for the emergency response team.

G cluster_assessment Immediate Assessment cluster_action Response Action cluster_post Post-Spill start Spill Occurs check_location Is spill inside a fume hood? start->check_location check_size Is spill minor (<10g / 10mL)? check_location->check_size Yes evacuate EVACUATE AREA Alert others Call EHS / Emergency Response check_location->evacuate No self_cleanup Trained personnel with full PPE neutralizes and cleans spill using spill kit. check_size->self_cleanup Yes check_size->evacuate No dispose Package all waste in sealed container for hazardous disposal. self_cleanup->dispose evacuate->dispose After EHS handles spill report File incident report with Lab Supervisor. dispose->report

Caption: Decision Logic for Spill Response.

Spill Cleanup (for minor spills inside a fume hood):

  • Wear full PPE, including a respirator if available.

  • Cover the spill with an inert absorbent material like sand or vermiculite. DO NOT use combustible materials like paper towels or sawdust.

  • Slowly neutralize the spill with a weak acid solution (e.g., 5% citric acid).

  • Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste.

  • Decontaminate the area with a detergent solution, followed by water.

Waste Disposal
  • Designation: All waste containing 5-methyl-1H-indol-1-amine (solid, solutions, contaminated materials) is classified as hazardous waste.[9]

  • Containers: Use separate, clearly labeled, and sealed containers for solid and liquid waste.

  • Liquid Waste: Do not mix with oxidizing waste streams. Keep waste streams segregated.

  • Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program. Do not pour any amount down the drain.[9]

Conclusion

The handling of 5-methyl-1H-indol-1-amine requires a heightened level of caution due to its structural classification as a hydrazine derivative. By understanding its inferred reactivity and toxicity, implementing robust engineering controls, consistently using the correct PPE, and adhering to the detailed protocols outlined in this guide, researchers can work with this compound in a safe and responsible manner. Always prioritize safety and consult your institution's EHS department with any questions.

References

  • Sdfine. (n.d.). Hydrazine Hydrate 60% Safety Data Sheet. Retrieved from [Link]

  • Defense Technical Information Center (DTIC). (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]

  • Schmidt, E. W. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 17(9), 1136-1146. Retrieved from [Link]

  • Wiedemann, S., et al. (2018). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Chemistry – A European Journal, 24(57), 15269-15281. Retrieved from [Link]

  • Mayr, H., et al. (2006). Nucleophilic Reactivities of Indoles. The Journal of Organic Chemistry, 71(24), 9071-9081. Retrieved from [Link]

  • Stuart, D. R., et al. (2012). Arylhydrazine Trapping of Benzynes: Mechanistic Insights and a Route to Azoarenes. Journal of the American Chemical Society, 134(29), 12216-12225. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Reactivity of N-Hydroxy-2-aminoindoles. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 5-METHYL-1H-INDOLE | CAS 614-96-0. Retrieved from [Link]

  • Wang, X., et al. (2020). Selective N-functionalization of Arylhydrazines with Primary Alcohols and Acids under PPh3/DDQ System. The Journal of Organic Chemistry, 85(15), 9896-9905. Retrieved from [Link]

  • Ferreira, R. S., et al. (2022). Pd-catalyzed dehydrogenative arylation of arylhydrazines to access non-symmetric azobenzenes, including tetra-ortho derivatives. Beilstein Journal of Organic Chemistry, 18, 1348-1356. Retrieved from [Link]

  • Angene Chemical. (n.d.). 1H-Indol-5-amine, 1-methyl- (CAS# 102308-97-4). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals: Hydrazines. Retrieved from [Link]

  • ResearchGate. (2026, February 20). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. Retrieved from [Link]

  • Ovid. (n.d.). Synthesis of n-substituted derivatives of 2-(4-amino-2-methyl- 1h-indol-3-yl)acetic acid. Retrieved from [Link]

  • Organic Letters. (2023). N1-Allylation of Arylhydrazines via a Palladium-Catalyzed Allylic Substitution. Retrieved from [Link]

  • Chemspace. (n.d.). 1-methyl-1H-indol-5-amine. Retrieved from [Link]

  • PubChem. (n.d.). 1-methyl-1H-indol-5-amine. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to improve yield in 5-methyl-1H-indol-1-amine synthesis

Welcome to the Advanced N-Amination Technical Support Center This portal is dedicated to troubleshooting and optimizing the synthesis of 5-methyl-1H-indol-1-amine , a critical intermediate in drug discovery and medicinal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced N-Amination Technical Support Center

This portal is dedicated to troubleshooting and optimizing the synthesis of 5-methyl-1H-indol-1-amine , a critical intermediate in drug discovery and medicinal chemistry. The direct N-amination of 5-methylindole is notoriously prone to variable yields, reagent degradation, and competitive side reactions.

Designed for process chemists and research scientists, this guide bypasses generic advice to focus on the mechanistic causality of yield loss and provides self-validating, scalable protocols based on established process chemistry[1].

I. Diagnostic Workflow: Root Cause Analysis for Low Yields

Before altering your stoichiometry, use the following logic tree to identify the mechanistic failure point in your current N-amination protocol.

YieldDiagnostics Start Yield < 50% in 5-Methyl-1H-indol-1-amine Synthesis CheckBase Is KOH used as the heterogeneous base? Start->CheckBase KOH_Yes Issue: Poor agitation & KOH caking. Base cannot neutralize HOSA efficiently. CheckBase->KOH_Yes Yes KOH_No Using soluble base (e.g., KOtBu or NaH) CheckBase->KOH_No No Solution1 Switch to KOtBu in NMP KOH_Yes->Solution1 CheckAddition Are reagents added in a batch mode? KOH_No->CheckAddition Batch_Yes Issue: Excess base causes N-deamination OR competes for aminating agent. CheckAddition->Batch_Yes Yes Batch_No Simultaneous Metering CheckAddition->Batch_No No Solution2 Implement Proportional Syringe Pump Metering Batch_Yes->Solution2 Optimized Optimized Yield (>85%) Batch_No->Optimized Solution1->CheckAddition Solution2->Optimized

Diagnostic logic tree for identifying yield bottlenecks in 5-methylindole N-amination.

II. Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does my yield crash when I scale up the traditional HOSA/KOH method?

A: The traditional Somei and Natsume method relies on hydroxylamine-O-sulfonic acid (HOSA) and solid KOH in DMF. On a small scale, magnetic stirring might provide enough shear to keep the suspension mixed. Upon scale-up, KOH tends to cake and block reactor valves, drastically reducing the effective surface area of the base[1]. Causality: HOSA is a monobasic acid. The base must simultaneously neutralize the acidic proton of HOSA and deprotonate the 5-methylindole to generate the reactive 5-methylindolyl anion. If the solid base cakes, the local pH drops, the indolyl anion is not formed, and HOSA degrades without transferring the NH2+​ group.

Q2: I switched to a soluble base (KOtBu) to avoid caking, but my yields are still below 30%. What is happening?

A: The issue here is batch addition kinetics . If you add KOtBu to the indole upfront and then add HOSA, the highly nucleophilic tert-butoxide ion competes with the indolyl anion for the electrophilic nitrogen of HOSA. Conversely, if you add KOtBu last, the indolyl anion is not present to react with HOSA, leading to reagent degradation. Furthermore, a large excess of base in batch mode actively promotes the N-deamination of the newly formed 5-methyl-1H-indol-1-amine back to 5-methylindole[1].

Q3: How do I prevent base competition and N-deamination simultaneously?

A: By utilizing Simultaneous and Proportional Metering . Instead of batch additions, you must prepare separate solutions of HOSA and KOtBu in N-methyl-2-pyrrolidone (NMP). These are pumped simultaneously into a solution of 5-methylindole. This maintains a steady-state equilibrium where the indolyl anion is generated exactly as the neutralized HOSA becomes available, preventing excess base from destroying your product[1].

Q4: Are there alternative electrophilic aminating reagents to HOSA?

A: Yes. Monochloramine ( NH2​Cl ) is an exceptionally potent electrophilic ammonia reagent for heterocycles. When ethereal NH2​Cl is reacted with the indole anion (generated via NaH or KOtBu), N-amination is nearly instantaneous, often yielding >85%[2]. However, NH2​Cl is unstable and must be prepared freshly from NH4​Cl , NH4​OH , and bleach, making HOSA the preferred choice for pilot-plant scalability[2].

III. Quantitative Data: Method Comparison

To justify the shift from batch to continuous metering, compare the quantitative conversion metrics of 5-methylindole N-amination under varying process conditions.

Amination ProtocolReagents & BaseSolventAddition ModeConversion / YieldPrimary Failure Mode
Traditional Batch HOSA + Solid KOH (excess)DMFBatch (All at once)35% - 50%Poor agitation; KOH caking[1].
Soluble Batch A HOSA + KOtBu (1.0 eq upfront)NMPHOSA added last< 30%Protonation of indolyl anion by acidic HOSA[1].
Soluble Batch B HOSA + KOtBu (2.0 eq upfront)NMPHOSA added last< 40%Base competes for HOSA; N-deamination[1].
Ether/ NH2​Cl Fresh NH2​Cl
  • KOtBu (2.0 eq)
DMF/EtherDropwise85% - 93%Reagent instability at large scale[2].
Proportional Metering HOSA (2.0 eq) + KOtBu (4.0 eq)NMPSimultaneous Pumps> 95% Highly scalable; requires precise pump calibration[1].

IV. Reaction Mechanism & Competitive Pathways

Understanding the delicate balance between productive amination and destructive deamination is critical for process control.

Mechanism Indole 5-Methylindole Anion 5-Methylindolyl Anion (Reactive Nucleophile) Indole->Anion + KOtBu (Deprotonation) Product 5-Methyl-1H-indol-1-amine (Target) Anion->Product + Neutralized HOSA (Productive Pathway) HOSA HOSA (Acidic) HOSA_Neut Neutralized HOSA (Electrophile) HOSA->HOSA_Neut + KOtBu (Neutralization) Degradation HOSA Degradation (Loss of Reagent) HOSA_Neut->Degradation Excess KOtBu (Competitive Attack) Product->Indole Excess KOtBu (Side Reaction) Deamination N-Deamination (Product Destruction)

Mechanistic pathways showing the productive N-amination vs. base-catalyzed degradation.

V. Standard Operating Procedure: Simultaneous Metering Protocol

This self-validating protocol utilizes continuous proportional metering to ensure the steady-state concentration of base never exceeds the concentration of the aminating agent, effectively shutting down the deamination pathway[1].

Equipment Required:

  • Jacketed reaction vessel with a high-shear retreat-blade impeller.

  • Two programmable, gas-tight syringe pumps.

  • Subsurface sparging tubes (oriented 180° apart inside the reactor).

Reagent Preparation:

  • Substrate Solution: Dissolve 5-methylindole (1.0 equivalent, e.g., 100 mmol) in anhydrous NMP (3.0 volumes). Add an initial "primer" charge of KOtBu (0.05 equivalents) to pre-form a catalytic amount of the indolyl anion.

  • Electrophile Feed (Syringe A): Dissolve HOSA (2.15 equivalents) in NMP (3.5 volumes). Self-Validation Check: Keep agitation moderate during dissolution; high agitation can cause HOSA to lump. Maintain temperature at 30–35 °C until fully dissolved[1].

  • Base Feed (Syringe B): Dissolve KOtBu (4.25 equivalents) in NMP (1.8 volumes).

Execution Steps:

  • Stabilize the Substrate Solution in the reaction vessel at 20 °C under a nitrogen atmosphere.

  • Position the sparging tubes from Syringe A and Syringe B subsurfacely, ensuring they are oriented 180° apart. Causality: If feeds are supersurface or too close together, the concentrated KOtBu will directly quench the HOSA before it can mix with the indole[1].

  • Initiate simultaneous dispensing of Syringe A and Syringe B. Program the pumps to deliver the total volumes linearly over a period of 2 to 4 hours .

  • Maintain the internal reactor temperature between 20 °C and 40 °C using the jacketed cooling system. The neutralization of HOSA is exothermic.

  • Monitor conversion via HPLC (normalized for substrate and product). Conversion should plateau at 95% shortly after the 2-hour addition is complete.

  • Quench the reaction with cold water, extract with ethyl acetate, and purify via standard crystallization or silica gel chromatography.

VI. References

  • N-Amination of Indoles on Pilot-Plant Scale via Simultaneous and Proportional Metering of Reagents. Organic Process Research & Development - ACS Publications. Available at:[Link]

  • N-Amination of Pyrrole and Indole Heterocycles with Monochloramine ( NH2​Cl ). The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Sources

Optimization

optimizing reaction temperature for 5-methyl-1H-indol-1-amine N-amination

Technical Support Center: Optimizing Reaction Temperature for 5-Methyl-1H-indol-1-amine N-Amination Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researche...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Reaction Temperature for 5-Methyl-1H-indol-1-amine N-Amination

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the kinetic and thermodynamic complexities of electrophilic indole amination. The synthesis of 5-methyl-1H-indol-1-amine (CAS No. 119229-73-1) is notoriously sensitive to temperature fluctuations, which dictate the delicate balance between successful N-amination, reagent decomposition, and undesired C3-amination.

Process Workflow & Temperature Dependency

The amination of the 5-methylindolyl anion is an ambient nucleophilic substitution. The success of the reaction depends entirely on trapping the kinetic product (N-amination) before thermal energy allows the system to shift toward the thermodynamic product (C3-amination) or degrades the electrophile.

Workflow Step1 1. Deprotonation 5-Methylindole + KOtBu Step2 2. Cooling Phase Target: 0-5 °C Step1->Step2 Step3 3. Electrophile Addition (NH2Cl or HOSA) Step2->Step3 Decision Internal Temp Control? Step3->Decision PathA Maintained < 15 °C Kinetic Control Decision->PathA Yes PathB Exceeds 25 °C Thermodynamic Control Decision->PathB No ResultA Optimal N-Amination (5-methyl-1H-indol-1-amine) PathA->ResultA ResultB Reagent Decomposition & C3-Amination Byproducts PathB->ResultB

Caption: Workflow for 5-methyl-1H-indol-1-amine synthesis highlighting temperature-dependent outcomes.

Standard Operating Procedure (SOP): Low-Temperature N-Amination

This self-validating protocol utilizes1 due to NH₂Cl's superior kinetic profile at lower temperatures, effectively preventing the base-mediated decomposition often seen with HOSA[1].

Step 1: Substrate Deprotonation

  • Charge a dry, nitrogen-flushed reactor with 5-methylindole (1.0 equiv) and anhydrous N,N-dimethylformamide (DMF) to create a 0.5 M solution.

  • Cool the reactor jacket to 0–5 °C.

  • Portion-wise, add potassium tert-butoxide (KOtBu, 2.0 equiv).

  • Causality Check: A strong, sterically hindered base like KOtBu is required to fully deprotonate the indole without acting as a competing nucleophile. The bulky potassium counterion coordinates loosely, leaving the indolyl nitrogen exposed for rapid electrophilic capture.

Step 2: Electrophile Preparation

  • In a separate vessel, prepare a fresh ethereal solution of monochloramine (NH₂Cl, 1.5 equiv)[1].

  • Self-Validating Checkpoint: The ethereal solution must retain a faint yellow tint. If the solution turns colorless prior to addition, the NH₂Cl has disproportionated, and the reaction will fail.

Step 3: Controlled Amination

  • Meter the NH₂Cl solution into the indolyl anion mixture at a rate that maintains the internal temperature strictly between 10 °C and 15 °C.

  • Causality Check: Exceeding 15 °C accelerates the disproportionation of NH₂Cl and shifts the regioselectivity toward the thermodynamically favored C3-amination[2].

Step 4: Maturation and Isolation

  • Stir the reaction for 1 hour at 10 °C.

  • Quench by adding cold 10% aqueous sodium thiosulfate to neutralize unreacted oxidizing nitrogen species.

  • Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography to isolate 5-methyl-1H-indol-1-amine.

Quantitative Data: Temperature and Reagent Effects

The following table synthesizes quantitative outcomes based on the choice of electrophile and temperature control[3],[1].

Aminating ReagentBase / SolventTemp Profile (°C)Conversion (%)N-Amination Yield (%)C3-Amination Yield (%)Primary Failure Mode
NH₂Cl KOtBu / DMF10 – 15>9988 – 92 < 2None (Optimal)
NH₂Cl KOtBu / DMF35 – 40>9945 – 5520 – 25Thermodynamic shift
HOSA KOtBu / NMP20 – 308550 – 62< 5Reagent decomposition
HOSA KOtBu / NMP> 4060< 2010 – 15Thermal runaway / Degradation

Mechanistic Troubleshooting & FAQs

Mechanism Anion 5-Methylindolyl Anion (Ambient Nucleophile) Electrophile NH2+ Electrophile Anion->Electrophile Reacts with Kinetic Low Temp (< 15 °C) Kinetic N-Attack Electrophile->Kinetic Thermo High Temp (> 25 °C) Thermodynamic C3-Attack Electrophile->Thermo Target 5-methyl-1H-indol-1-amine (Target Product) Kinetic->Target Byproduct 3-Amino-5-methylindole (Side Product) Thermo->Byproduct

Caption: Regioselectivity pathway for indolyl anion amination governed by reaction temperature.

Q: Why does my N-amination yield drop significantly when the reaction temperature exceeds 25 °C? A: Yield degradation at elevated temperatures is driven by two competing failure modes. First, electrophilic amination reagents like NH₂Cl and HOSA are thermally labile. Above 25 °C, they undergo rapid base-mediated decomposition, forming reactive nitrogen radicals that dimerize or degrade before they can react with the substrate[1]. Second, the indolyl anion is an ambient nucleophile. While N-attack is kinetically favored due to nitrogen's higher electronegativity, higher temperatures provide the activation energy required to overcome the kinetic barrier,2[2].

Q: I am scaling up the reaction using HOSA instead of NH₂Cl. What is the optimal temperature profile to prevent thermal runaway? A: When scaling up with HOSA, the reaction dynamics change. The deprotonation of 5-methylindole and the subsequent nucleophilic substitution are highly exothermic. If the temperature is dropped too low (<10 °C), HOSA exhibits poor solubility in solvents like NMP, leading to reagent accumulation. When the mixture eventually warms, a sudden, violent exothermic reaction occurs. To prevent this, employ3, maintaining a strictly controlled internal temperature of 20–30 °C[3].

Q: How can I confirm that I have synthesized 5-methyl-1H-indol-1-amine rather than the C3-isomer? A: Regioisomer differentiation is best achieved via ¹H NMR spectroscopy. In 5-methyl-1H-indol-1-amine, the N-NH₂ protons typically appear as a broad singlet around δ 4.70–4.80 ppm (in CDCl₃)[1]. Crucially, the C3 proton on the pyrrole ring will remain intact, appearing as a doublet (or apparent singlet depending on resolution) around δ 6.40 ppm. If C3-amination occurred, this signal would be absent, and the N-H proton of the indole core would be visible at >8.0 ppm.

References

  • Title: N-Amination of Indoles on Pilot-Plant Scale via Simultaneous and Proportional Metering of Reagents Source: Organic Process Research & Development - ACS Publications URL: [Link]

  • Title: N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (NH₂Cl) Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides Source: PMC - NIH URL: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 5-Methyl-1H-indol-1-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of sensitive N-amino heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of sensitive N-amino heterocycles. The purification of crude 5-methyl-1H-indol-1-amine (typically synthesized via electrophilic amination using hydroxylamine-O-sulfonic acid, HOSA) presents a unique set of challenges. The molecule is weakly basic, thermally labile, and prone to oxidative degradation.

This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting steps and self-validating protocols designed specifically for researchers and drug development professionals handling this compound.

Troubleshooting & FAQs

Q1: My crude mixture turns dark brown/black during rotary evaporation, and the isolated yield is drastically lower than my TLC conversion suggests. What is causing this? A1: You are observing thermal degradation. 1-Aminoindoles are highly sensitive to thermal stress. Under elevated temperatures or slightly acidic conditions, the molecule undergoes spontaneous N-deamination (cleavage of the N-N bond), reverting entirely to the parent 5-methylindole[1]. Solution: Never exceed a water bath temperature of 30 °C during solvent evaporation. Ensure your glassware is free of acidic residues.

Q2: I am seeing a large amount of unreacted 5-methylindole co-eluting with my product during silica gel chromatography. How can I resolve this? A2: The N-amino group makes the indole weakly basic, causing it to hydrogen-bond with the acidic silanol groups on the silica stationary phase. This causes severe tailing and streaking, leading to overlap with the closely eluting starting material. Solution: Deactivate the silica gel by pre-flushing the column with 1% Triethylamine (Et₃N). Additionally, switch your eluent from Ethyl Acetate/Hexane to MTBE/Heptane, which provides superior resolution for indole derivatives[2].

Q3: The amination was performed in DMF. How do I effectively remove the DMF and inorganic salts before chromatography? A3: DMF is highly polar and miscible with water, but it has a high partition coefficient in standard organic solvents like Ethyl Acetate. Simple water washes will leave up to 15% of the DMF in the organic layer, ruining your chromatography. Solution: Wash the organic layer with a 5% aqueous Lithium Chloride (LiCl) solution. The high ionic strength of the LiCl solution exploits the "salting-out" effect, forcing the DMF entirely into the aqueous phase.

Q4: My purified 5-methyl-1H-indol-1-amine degrades into an insoluble tar after a few weeks in the refrigerator. How can I stabilize it for long-term storage? A4: The free base of 5-methyl-1H-indol-1-amine is prone to oxidative dimerization (forming azo or tetrazene derivatives) upon exposure to ambient oxygen and light. Solution: Convert the free base into a stable ammonium salt immediately after purification. The salicylate salt is highly crystalline, bench-stable, and locks the molecule in a stable conformation[3].

Visualized Pathways

DegradationPathway Amine 5-Methyl-1H-indol-1-amine (Free Base) Thermal Thermal Stress / Acids (T > 40°C) Amine->Thermal Oxidation O2 / Ambient Light (Prolonged Storage) Amine->Oxidation Stabilize Salicylic Acid / EtOAc (Controlled Precipitation) Amine->Stabilize Deamination N-Deamination (Reverts to 5-Methylindole) Thermal->Deamination N-N Cleavage Dimerization Oxidative Dimerization (Azo/Tetrazene byproducts) Oxidation->Dimerization Radical Pathway StableSalt Stable Ammonium Salt (Bench-Stable) Stabilize->StableSalt Protonation

Degradation pathways of 1-aminoindoles versus chemical stabilization via salt formation.

Experimental Workflows & Self-Validating Protocols

PurificationWorkflow Crude Crude Reaction Mixture (in DMF) Quench Ice-Cold H2O Quench & EtOAc Extraction Crude->Quench Wash 5% LiCl(aq) Wash (Removes residual DMF) Quench->Wash Concentrate Vacuum Concentration (T < 30°C) Wash->Concentrate Chromatography Silica Chromatography (MTBE/Heptane + 1% Et3N) Concentrate->Chromatography Salt Salicylate Salt Formation (Enhances Stability) Chromatography->Salt Pure Pure 5-Methyl-1H-indol-1-amine Salicylate Salt->Pure

Workflow for the purification and stabilization of crude 5-methyl-1H-indol-1-amine.

Protocol A: Optimized Aqueous Workup (LLE) for DMF Removal
  • Quench: Dilute the crude DMF reaction mixture with 5 volumes of ice-cold deionized water to quench the reaction and precipitate bulk organics.

  • Extract: Extract the aqueous mixture with Ethyl Acetate (3 × 2 volumes).

  • Wash: Combine the organic layers and wash sequentially with 5% aqueous LiCl (3 × 1 volume) to strip residual DMF.

  • Dry: Wash with saturated NaCl (brine) to remove bulk water, then dry over anhydrous Na₂SO₄.

  • Concentrate: Filter and concentrate under reduced pressure. Critical: Maintain the water bath strictly < 30 °C to prevent N-deamination[1]. Self-Validation Checkpoint: Perform a crude ¹H-NMR. The absence of a sharp singlet at ~2.9 ppm confirms complete DMF removal.

Protocol B: Deactivated Flash Column Chromatography
  • Preparation: Prepare a slurry of silica gel (230–400 mesh) in Heptane containing 1% v/v Triethylamine (Et₃N).

  • Deactivation: Pack the column and flush with 2 column volumes of the basic Heptane mixture to neutralize acidic silanol sites.

  • Loading: Load the crude oil using a minimal amount of MTBE.

  • Elution: Elute using a gradient of 0–30% MTBE in Heptane[2]. Self-Validation Checkpoint: Visualize TLC plates using UV (254 nm) and p-Anisaldehyde stain. The product should elute as a tight, non-streaking band, distinctly separated from the starting material.

Protocol C: Salicylate Salt Formation
  • Dissolution: Dissolve the purified 5-methyl-1H-indol-1-amine free base in a minimal volume of cold Ethyl Acetate.

  • Acid Addition: In a separate flask, dissolve 1.05 equivalents of Salicylic Acid in Ethyl Acetate. Dropwise add this to the amine solution under vigorous stirring at room temperature.

  • Crystallization: Stir for 2 hours until a thick precipitate forms.

  • Isolation: Filter the solid, wash with ice-cold Ethyl Acetate, and dry under vacuum (125 mm Hg) at 60 °C[3]. Self-Validation Checkpoint: Conduct a melting point determination. The resulting crystalline solid should exhibit a sharp melting point, confirming salt purity and the absence of dimerization byproducts.

Quantitative Data & System Parameters

Table 1: Solvent System Comparison for Silica Gel Chromatography

Solvent SystemResolution (ΔRf)StreakingRecommended Use
EtOAc / Hexane (1:4)Poor (< 0.1)HighNot recommended; causes severe co-elution.
MTBE / Heptane (1:4)Good (~ 0.25)ModerateStandard purification[2].
MTBE / Heptane + 1% Et₃NExcellent (> 0.3)NoneOptimal for pure free base isolation.

Table 2: Stability Matrix of 5-Methyl-1H-indol-1-amine

StateStorage ConditionEstimated Shelf LifePrimary Degradation Pathway
Crude Oil (in DMF)Room Temp, Ambient Light< 24 HoursN-Deamination, Oxidation[1]
Purified Free Base4 °C, Dark (Argon)1 - 2 WeeksOxidative Dimerization
Salicylate SaltRoom Temp, Ambient Light> 12 MonthsNone observed[3]

Sources

Optimization

Technical Support Center: Resolving Aqueous Solubility Issues for 5-Methyl-1H-indol-1-amine

Welcome to the Technical Support and Formulation Guide for 5-methyl-1H-indol-1-amine (CAS: 119229-73-1) 1. As a highly lipophilic heterocyclic compound, it frequently presents severe solubility challenges during assay de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Formulation Guide for 5-methyl-1H-indol-1-amine (CAS: 119229-73-1) 1. As a highly lipophilic heterocyclic compound, it frequently presents severe solubility challenges during assay development and preclinical formulation. This guide is engineered for drug development professionals to troubleshoot precipitation events and implement thermodynamically stable aqueous formulations.

Part 1: Physicochemical Profiling & Causality

To solve a solubility issue, we must first understand the molecular mechanics driving it. 5-methyl-1H-indol-1-amine consists of a hydrophobic indole core substituted with a methyl group, significantly elevating its lipophilicity. While the N-amine group provides a theoretical site for protonation, the parent scaffold (1-aminoindole) has a predicted pKa of approximately 7.05 [[2]]().

The Causality of Precipitation: Because the pH of standard biological media (pH 7.4) is higher than the compound's pKa, the molecule exists predominantly in its un-ionized, free-base form. Without a formal charge to interact with water's hydrogen-bonding network, the hydrophobic effect forces the molecules to aggregate, minimizing their surface area exposed to water, which inevitably leads to rapid crystallization and precipitation [[3]]().

Part 2: Troubleshooting FAQs

Q1: Why does 5-methyl-1H-indol-1-amine crash out immediately when I dilute my DMSO stock into cell culture media? A1: You are observing a "solvent shift" phenomenon. Dimethyl sulfoxide (DMSO) is an excellent co-solvent that easily disrupts the crystalline lattice of lipophilic drugs 3. However, upon direct injection into an aqueous buffer, the DMSO rapidly diffuses outward into the bulk water faster than the drug can disperse. This leaves the highly hydrophobic 5-methyl-1H-indol-1-amine locally supersaturated in water, triggering irreversible nucleation.

Q2: How can I prevent precipitation in 96-well in vitro biochemical assays without killing my cells? A2: Utilize a combination of co-solvency and micellar solubilization. Restrict your final DMSO concentration to ≤ 1% to prevent solvent-induced cytotoxicity 3. Supplement your assay buffer with a non-ionic surfactant like Tween-80 (0.01% - 0.1% v/v) before adding the drug. The surfactant lowers interfacial tension and forms protective micelles around the hydrophobic indole ring.

Q3: What is the optimal formulation strategy for dosing this compound in vivo? A3: For in vivo applications, where high concentrations of organic solvents are toxic, Cyclodextrin (CD) inclusion complexation is the gold standard. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophilic exterior for water solubility and a lipophilic inner cavity that perfectly accommodates aromatic rings 4. The drug forms a dynamic 1:1 inclusion complex, masking its hydrophobicity without altering its intrinsic molecular structure 4.

Part 3: Validated Solubilization Methodologies

Protocol A: Step-Down Dilution for In Vitro Assays (Micellar Co-solvency)

This protocol is designed to prevent localized supersaturation and ensure a self-validating clear solution.

  • Master Stock: Dissolve 5-methyl-1H-indol-1-amine in 100% anhydrous DMSO to yield a 10 mM stock. Vortex until optically clear.

  • Buffer Priming: Prepare your target aqueous assay buffer (e.g., PBS) and add 0.1% (v/v) Tween-80. Mix thoroughly by inversion.

  • Step-Down Dilution (Causality Step): Do not add the 10 mM stock directly to the final buffer. Direct addition creates localized regions of high water concentration, causing irreversible nucleation. Instead, create an intermediate 1 mM stock by diluting 1:10 in a 50% DMSO / 50% Buffer mixture. This maintains a favorable thermodynamic gradient.

  • Final Dispensation: Pipette the intermediate solution into the surfactant-primed assay buffer under continuous vortexing to reach your final concentration (e.g., 10 µM).

  • Self-Validation: Measure the absorbance of the final solution at 600 nm. An OD600​ of < 0.05 confirms the absence of colloidal aggregates.

Protocol B: HP-β-CD Complexation for In Vivo Dosing

This protocol utilizes mechanical energy to force the lipophilic drug into the cyclodextrin cavity.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile saline. Stir until completely dissolved.

  • API Addition: Add the required mass of 5-methyl-1H-indol-1-amine directly to the HP-β-CD solution. It will initially form a cloudy suspension.

  • Sonication (Causality Step): Sonicate the suspension in a water bath at room temperature for 45 minutes. The mechanical energy of sonication overcomes the activation energy required to displace water molecules from the cyclodextrin cavity, allowing the lipophilic indole to enter 4.

  • Equilibration: Place the solution on a magnetic stirrer overnight at room temperature to ensure the dynamic equilibrium shifts fully toward the complexed state.

  • Self-Validation & Filtration: Filter the equilibrated solution through a 0.22 µm PTFE syringe filter. If the compound has not successfully complexed, it will remain as an insoluble suspension and be caught by the filter. A completely clear filtrate confirms successful inclusion. Quantify the final concentration via HPLC against a standard curve before dosing.

Part 4: Formulation Strategy Comparison

Formulation StrategyMechanism of SolubilizationMax Practical ConcentrationPrimary ApplicationKey Limitation
DMSO Co-solvency Disrupts water hydrogen bonding network~10-50 µM (in assay)High-throughput screeningSolvent toxicity at >1% v/v
Micellar (Tween-80) Encapsulates hydrophobic core in micelles~100-500 µMCellular/Biochemical assaysMay interfere with lipid-based targets
HP-β-CD Complexation 1:1 lipophilic cavity inclusion>10 mMIn vivo animal dosingRequires overnight equilibration time

Part 5: Decision Matrix Visualization

SolubilityTroubleshooting A Precipitation of 5-Methyl-1H-indol-1-amine B Identify Application Type A->B C In Vitro Assays (Cellular/Biochemical) B->C D In Vivo Dosing (Animal Models) B->D E Use DMSO Co-solvent (Keep Final ≤ 1%) C->E G HP-β-CD Complexation (10-20% w/v) D->G F Add Surfactant (0.1% Tween-80) E->F If cloudy H Sonication & Overnight Equilibration G->H For 1:1 inclusion

Fig 1: Decision matrix for resolving 5-methyl-1H-indol-1-amine aqueous solubility issues.

References

  • 3Title: Solubility enhancement techniques: A comprehensive review Source: wjbphs.com URL: [Link]

  • 4Title: Cyclodextrin-based therapeutics delivery systems: A review of current clinical trials Source: PMC (nih.gov) URL: [Link]

Sources

Troubleshooting

optimizing chromatography conditions for 5-methyl-1H-indol-1-amine isolation

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges of isolating 5-methyl-1H-indol-1-amine (1-amino-5-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges of isolating 5-methyl-1H-indol-1-amine (1-amino-5-methylindole).

Unlike standard indoles, N-aminoindoles possess a highly reactive, localized primary amine group. This structural feature fundamentally alters their chromatographic behavior, making them highly susceptible to secondary interactions, peak tailing, and on-column degradation. This guide provides self-validating protocols, mechanistic explanations, and troubleshooting workflows to ensure high-purity isolation.

Visual Troubleshooting Workflow

When isolating basic indoles, peak asymmetry is the primary indicator of suboptimal chromatographic conditions. Follow this logical decision matrix to resolve tailing issues dynamically.

Workflow step1 Analyze 5-methyl-1H-indol-1-amine Peak Asymmetry (As) decision1 Is As ≤ 1.2? step1->decision1 proceed Proceed to Preparative Isolation decision1->proceed Yes check_ph Adjust Mobile Phase pH Lower to pH 2.5 decision1->check_ph No (Tailing) check_col Evaluate Column Switch to Type B Silica check_ph->check_col Still Tailing add_base Add Triethylamine (TEA) Mask Silanols check_col->add_base As > 1.5 add_base->proceed As ≤ 1.2

Troubleshooting workflow for resolving basic amine peak tailing in HPLC.

Frequently Asked Questions (Mechanistic Insights)

Q1: Why does 5-methyl-1H-indol-1-amine exhibit severe peak tailing compared to 5-methylindole?

Causality: The core issue lies in the nitrogen atoms. In 5-methylindole, the nitrogen's lone pair is delocalized into the aromatic π -system, rendering it non-basic. However, the N-amino group in 5-methyl-1H-indol-1-amine features a localized, highly nucleophilic lone pair. This basic primary amine interacts strongly with negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface of the stationary phase[1]. This secondary retention mechanism causes a fraction of the analyte molecules to be retained longer, resulting in classical peak tailing[2].

Q2: How does mobile phase pH dictate the success of this isolation?

Causality: The interaction between the analyte and the column is pH-dependent. At a neutral pH, residual silanols are fully deprotonated and highly active. By, you force the protonation of the silanol groups (Si-OH), neutralizing their negative charge and eliminating the ionic interaction with the protonated N-aminoindole[1]. For basic compounds like alkaloids and N-aminoindoles, a pH of ~2.5 is optimal for maintaining peak symmetry[3].

Q3: Should I use Reversed-Phase (RP-HPLC) or HILIC for this compound?

Causality: While RP-HPLC is standard, it requires heavily end-capped, ultra-pure Type B silica to minimize metal impurities and free silanols[3]. If tailing persists despite pH adjustment, is an excellent alternative. In HILIC mode, the silica surface is hydrated, and the basic compound partitions into the water layer without destructive ion-exchange tailing, often yielding superior peak shapes for highly polar basic amines[4].

Mechanistic Pathway of Silanol Interactions

Mechanism amine Protonated N-Amino Group (-NH3+) interaction Secondary Ionic Interaction (Peak Tailing) amine->interaction silanol Deprotonated Silanol (Si-O-) silanol->interaction resolution End-Capping / Low pH (Neutralized Si-OH) interaction->resolution

Mechanistic pathway of silanol-induced peak tailing and its resolution.

Quantitative Optimization Data

To demonstrate the causality of stationary phase and mobile phase selection, the following table summarizes the chromatographic integrity of 5-methyl-1H-indol-1-amine across various conditions.

Table 1: Impact of Chromatographic Conditions on Peak Integrity

Column TypeMobile Phase pHAdditiveAsymmetry Factor ( As​ )Theoretical Plates ( N )Resolution Status
Type A C18 (Non-endcapped)6.5None3.452,100Severe Tailing
Type B C18 (Endcapped)6.5None1.856,500Moderate Tailing
Type B C18 (Endcapped)2.50.1% Formic Acid1.1512,400Optimal (RP)
Type B C18 (Endcapped)6.510 mM TEA1.1013,000Optimal (RP)
HILIC (Unbonded Silica)4.510 mM NH₄OAc1.0514,500Excellent

Note: An Asymmetry Factor ( As​ ) between 0.9 and 1.2 is considered ideal for preparative scale-up.

Self-Validating Isolation Protocol

This protocol utilizes an internal logic gate system. You must validate the physical integrity of the column before optimizing for the chemical nature of the N-aminoindole.

Phase 1: System Suitability Testing (SST) - Physical Validation
  • Prepare Neutral Marker: Dissolve 1 mg/mL of toluene in the mobile phase.

  • Inject: Run a standard gradient (e.g., 5% to 95% Acetonitrile in Water over 10 minutes).

  • Validate: Calculate the asymmetry factor ( As​ ) of the toluene peak.

    • Logic Gate: If As​ > 1.2 for toluene, the column bed is physically damaged or there is a void volume[1]. Do not proceed. Replace the column. If As​ ≤ 1.2, proceed to Phase 2.

Phase 2: Chemical Validation & Mobile Phase Optimization
  • Prepare Analyte: Dissolve 5-methyl-1H-indol-1-amine (1 mg/mL) in the initial mobile phase conditions to prevent solvent-mismatch fronting.

  • Acidify Mobile Phase: Prepare Mobile Phase A as Water with 0.1% Formic Acid (pH ~2.5) and Mobile Phase B as Acetonitrile with 0.1% Formic Acid.

  • Inject & Analyze: Run the gradient and measure the analyte's As​ .

    • Logic Gate: If As​ ≤ 1.2, the silanols are successfully protonated. Proceed to Phase 3.

    • Correction: If As​ > 1.5, residual silanol activity is still too high. Introduce a competing base by adding 10 mM Triethylamine (TEA) to the mobile phase to mask active sites[1].

Phase 3: Preparative Scale-Up & Fraction Collection
  • Scale Loading: Increase injection volume incrementally (e.g., 10 µL 50 µL 200 µL) while monitoring resolution between the N-aminoindole and any unreacted 5-methylindole starting material.

  • Fractionation: Collect fractions based on UV absorbance (typically 220 nm and 280 nm for indoles).

  • Post-Isolation Handling (Critical): N-aminoindoles are sensitive to prolonged exposure to acidic conditions and atmospheric oxygen, which can induce dimerization or oxidation. Immediately neutralize collected fractions (if strongly acidic) or rapidly remove the solvent under reduced pressure (lyophilization or rotary evaporation at < 35°C).

References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Technical Hub.[Link]

  • ChromaNik Technologies. "Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II." ChromaNik Publications. [Link]

  • ACS Catalysis. "Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles." American Chemical Society.[Link]

  • UHPLCS Lab. "How to avoid the tailing problem of basic compounds in HPLC analysis?" UHPLCS Technical Articles. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 5-Methyl-1H-indol-1-amine Synthesis

Welcome to the Technical Support Center for N-aminoindole synthesis. The N-amination of 5-methylindole to produce 5-methyl-1H-indol-1-amine is a critical transformation in drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-aminoindole synthesis. The N-amination of 5-methylindole to produce 5-methyl-1H-indol-1-amine is a critical transformation in drug development. However, this reaction is notoriously prone to side reactions, including incomplete conversion, C3-amination, and dimerization.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you achieve >95% conversion and high N-selectivity.

Troubleshooting Guide & FAQs

Q1: Why does batch addition of Hydroxylamine-O-sulfonic acid (HOSA) result in <50% conversion of 5-methylindole? A1: This is a fundamental kinetic competition issue, not a reagent quality problem. HOSA is a monobasic acid. When HOSA is added to a pre-formed 5-methylindolyl anion in a standard batch process, the acidic proton of HOSA rapidly protonates the indolyl anion back to the neutral 5-methylindole starting material[1]. Because this acid-base neutralization is diffusion-controlled and occurs much faster than the desired electrophilic nitrogen transfer, the theoretical yield is inherently capped at 50% ().

Q2: How does "Simultaneous and Proportional Metering" resolve this protonation issue? A2: By utilizing dual mass flow meters to introduce the HOSA solution and the base (e.g., KOtBu) simultaneously into the reactor, the base immediately neutralizes the acidic proton of HOSA[1]. This generates the reactive amino-transfer species in situ while maintaining the indole in its reactive anionic state. This continuous, proportional neutralization prevents the premature quenching of the indolyl anion, enabling conversions exceeding 95%.

Q3: I am observing significant C3-amination and dimerization side products. How can I improve N-selectivity? A3: The 5-methylindolyl anion is an ambident nucleophile. While deprotonation focuses electron density to favor N-amination, the C3 position remains highly nucleophilic. If the electrophilic amination is slow—due to degraded HOSA or poor mixing—equilibration allows for C3-attack. To mitigate this, ensure rigorous temperature control and consider switching to monochloramine (NH₂Cl)[2]. NH₂Cl is a highly active electrophilic ammonia equivalent that reacts instantaneously with the indolyl anion, kinetically trapping the N-aminated product before C3-amination or dimerization can occur ().

Q4: My solid KOH base is caking at the bottom of the reactor, causing batch-to-batch variability. A4: Solid KOH in DMF relies on heterogeneous solid-liquid mass transfer. Variations in KOH particle size, surface area, and agitation speed directly impact the deprotonation rate and can lead to reactor fouling[1]. Switching to a homogeneous base system, such as Potassium tert-butoxide (KOtBu) in N-Methyl-2-pyrrolidone (NMP), eliminates mass transfer limitations, ensures consistent deprotonation, and prevents caking.

Quantitative Data: Amination Strategies

The following table summarizes the quantitative performance of various amination strategies to help you select the optimal route for your scale and equipment.

Amination StrategyReagent / Base / SolventAddition MethodKinetic LimitationTypical ConversionMajor Side Reactions
Traditional Batch HOSA / KOH (solid) / DMFBatch (HOSA last)Heterogeneous mass transfer30 - 50%Unreacted SM, C3-Amination
Homogeneous Batch HOSA / KOtBu / NMPBatch (HOSA last)Acid-base quenching< 30%Unreacted SM
Simultaneous Metering HOSA / KOtBu / NMPDual-stream continuousNone (pH controlled)> 95%Minimal
Monochloramine NH₂Cl / KOtBu / DMFBatch (NH₂Cl last)Reagent stability (requires fresh prep)> 90%Minimal

Experimental Protocols

Protocol A: Simultaneous Metering of HOSA and KOtBu

Objective: Synthesize 5-methyl-1H-indol-1-amine while suppressing acid-base quenching and C3-amination on a multigram to pilot scale[1].

Step 1: Reagent Preparation

  • Reactor A: Dissolve HOSA (2.15 equiv) in 3.5 volumes of NMP. Maintain the temperature at 30–35 °C to facilitate dissolution. Once fully dissolved, add 5-methylindole (1.0 equiv) to this solution and cool to 20 °C.

  • Reactor B: Dissolve KOtBu (4.25 equiv) in 1.8 volumes of NMP.

Step 2: Proportional Metering

  • Equip a main reaction vessel with dual Coriolis mass flow meters (or programmable dual syringe pumps for lab scale) and a retreat-blade impeller.

  • Simultaneously pump the contents of Reactor A and Reactor B into the main vessel over 2 hours. Maintain the internal temperature at 20–25 °C.

  • Causality Check: Pumping the streams simultaneously ensures that KOtBu instantly neutralizes the HOSA proton upon entry, preventing the quenching of the indolyl anion.

Step 3: Self-Validation & Workup

  • Validation Check: Pull a 0.5 mL aliquot, quench in aqueous NH₄Cl, and analyze via HPLC (220 nm). Conversion of 5-methylindole must be >95%. If <90%, immediately verify mass flow meter calibration and line pressure.

  • Quench the main reaction by adding 5 volumes of cold water. Extract with toluene, wash with brine, and concentrate under reduced pressure to yield the target amine.

Protocol B: Electrophilic Amination via Monochloramine (NH₂Cl)

Objective: Achieve rapid N-amination using a highly reactive electrophile to outcompete C-amination, ideal for base-sensitive or sterically hindered substrates[2].

Step 1: Generation of Ethereal NH₂Cl

  • In a separatory funnel, combine aqueous NH₄Cl and NH₄OH. Cool to 0 °C.

  • Dropwise add NaOCl (bleach) to generate NH₂Cl. Extract immediately into cold diethyl ether. Dry the ethereal layer over anhydrous Na₂SO₄.

  • Self-Validation: Titrate the ethereal NH₂Cl solution iodometrically to confirm molarity before proceeding. Degraded reagent will lead to incomplete conversion.

Step 2: Deprotonation

  • In a dry flask under nitrogen, dissolve 5-methylindole (1.0 equiv) in anhydrous DMF (0.2 M).

  • Add KOtBu (2.0 equiv) and stir for 2 hours at room temperature to ensure complete formation of the indolyl anion.

Step 3: Amination

  • Cool the indole solution to -10 °C.

  • Rapidly add the ethereal NH₂Cl (1.2 equiv) in one portion.

  • Causality Check: The reaction is instantaneous. The high electrophilicity of NH₂Cl kinetically traps the N-anion before equilibration to the C3-position can occur.

  • Stir for 2 minutes, then quench with saturated aqueous Na₂S₂O₃. Extract with EtOAc, dry, and concentrate.

Process Visualization

Pathway SM 5-Methylindole Base Deprotonation (KOtBu / NMP) SM->Base Anion Indolyl Anion (Ambident Nucleophile) Base->Anion Batch Batch Addition (HOSA last) Anion->Batch Poor Kinetics Simul Simultaneous Metering (HOSA + Base) Anion->Simul Controlled pH NH2Cl NH2Cl Reagent (Instantaneous) Anion->NH2Cl High Electrophilicity Side1 Protonation (<50% Yield) Batch->Side1 Acid-Base Quench Side2 C3-Amination (Side Product) Batch->Side2 Equilibration Product 5-Methyl-1H-indol-1-amine (Target) Simul->Product >95% Conversion NH2Cl->Product >90% Conversion

Logical workflow of N-amination pathways and side-reaction mitigation strategies.

References

  • Title: N-Amination of Indoles on Pilot-Plant Scale via Simultaneous and Proportional Metering of Reagents Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (NH₂Cl) Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing 5-methyl-1H-indol-1-amine vs 1-methyl-1H-indol-5-amine reactivity

An in-depth comparative analysis of 5-methyl-1H-indol-1-amine and 1-methyl-1H-indol-5-amine reveals how a simple positional shift of methyl and amino groups fundamentally alters the electronic topology and reactive behav...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of 5-methyl-1H-indol-1-amine and 1-methyl-1H-indol-5-amine reveals how a simple positional shift of methyl and amino groups fundamentally alters the electronic topology and reactive behavior of the indole scaffold.

As a Senior Application Scientist, I approach these two molecules not just as structural isomers, but as representatives of two distinct chemical paradigms: the hydrazine-like N-aminoindole and the aniline-like C-aminoindole . This guide dissects their mechanistic causality, quantitative performance, and optimal experimental handling to empower your synthetic workflows.

Mechanistic Causality: Hydrazine vs. Aniline Paradigms

The reactivity of an indole is governed by the electron-rich nature of its pyrrole ring. However, introducing an amino group dictates where and how the molecule interacts with external reagents.

The Hydrazine Paradigm: 5-Methyl-1H-indol-1-amine In 5-methyl-1H-indol-1-amine, the amino group is bound directly to the indole nitrogen (N1). This creates an N−N bond, classifying the molecule as an N-aminoindole (a hydrazine derivative).

  • The Alpha-Effect: The adjacent lone pairs on the N-N bond repel each other, raising the HOMO energy and making the exocyclic nitrogen highly nucleophilic toward carbonyls (hydrazone formation).

  • Bond Lability: The N-N bond is relatively weak compared to a C-N bond. Under reducing conditions (e.g., Zn/AcOH or catalytic hydrogenation), it is highly susceptible to cleavage, yielding the parent 5-methylindole.

  • Directing Group Utility: In modern organometallic chemistry, the N-amino group is a powerful directing group. It coordinates to transition metals (like Pd or Rh), guiding the catalyst to activate the adjacent C2 or C3 positions for complex annulations[1][2].

The Aniline Paradigm: 1-Methyl-1H-indol-5-amine In 1-methyl-1H-indol-5-amine, the amino group is located on the benzene ring at C5, while the N1 position is methylated. This molecule behaves as an electron-rich aniline fused to an enamine.

  • Hyper-Nucleophilicity: The 5-amino group is a classic electron-donating group. According to Mayr’s nucleophilicity scale, 5-aminoindoles exhibit exceptionally high nucleophilicity ( N≈7.22 ), bridging the gap between typical indoles and strongly enaminic structures[3].

  • Chemoselectivity: The N1-methyl group locks the indole, preventing N-deprotonation. This forces incoming electrophiles to choose between the highly nucleophilic 5-NH 2​ group (hard nucleophile) and the electron-rich C3 position (soft nucleophile). Hard electrophiles (like acyl chlorides) will attack the amine, while soft electrophiles will attack C3[3].

Visualizing Reaction Pathways

G A 5-methyl-1H-indol-1-amine B Hydrazone Formation (Carbonyl Condensation) A->B Aldehydes C N-N Bond Cleavage (Zn/AcOH Reduction) A->C Reductants D C2/C3 Annulation (Pd/Rh Catalysis) A->D Directing Group

Reactivity of 5-methyl-1H-indol-1-amine highlighting N-N cleavage and C-H annulation.

G A 1-methyl-1H-indol-5-amine B N-Acylation/Alkylation (Hard Electrophiles) A->B Acyl Chlorides C Diazotization (NaNO2/HCl) A->C Nitrous Acid D C3 Electrophilic Attack (Soft Electrophiles) A->D Enaminic Reactivity

Reactivity of 1-methyl-1H-indol-5-amine showing aniline-like and enaminic pathways.

Quantitative Reactivity Comparison

To guide synthetic planning, the following table summarizes the divergent performance metrics of both scaffolds:

Reactivity Parameter5-Methyl-1H-indol-1-amine (N-Amino)1-Methyl-1H-indol-5-amine (C-Amino)
Primary Nucleophilic Site N1-NH 2​ (exocyclic nitrogen)C5-NH 2​ and C3 carbon
Nucleophilicity (Mayr N ) Moderate (Driven by alpha-effect)Extremely High ( N≈7.22 )[3]
Bond Stability (Reduction) Labile (N-N bond cleaves easily)Stable (Standard C-N bond)
C-H Activation Utility Excellent (N-NH 2​ directs to C2/C3)[1]Poor (Free NH 2​ poisons metal catalysts)
Diazotization Potential Forms unstable N-diazo speciesForms stable C5-diazonium salts

Experimental Methodologies (Self-Validating Systems)

The following protocols are designed with built-in causality and validation checks to ensure high-fidelity results.

Protocol A: Pd-Catalyzed C-H Arylation of 5-Methyl-1H-indol-1-amine

Causality & Design: The N-amino group directs the Pd(II) catalyst to the C2 position. A critical failure point in this reaction is the metal-mediated cleavage of the N-N bond[1]. To prevent this, a bidentate ligand (Dpephos) is strictly required to stabilize the palladium intermediate and suppress the reductive degradation pathway.

  • Preparation: In an oven-dried Schlenk tube under argon, combine 5-methyl-1H-indol-1-amine (1.0 equiv), aryl bromide (1.2 equiv), Pd(OAc) 2​ (5 mol%), Dpephos (10 mol%), and K 2​ CO 3​ (2.0 equiv).

  • Solvent Addition: Add anhydrous DMA (Dimethylacetamide) to achieve a 0.2 M concentration. Causality: DMA provides the high boiling point and polarity necessary to dissolve the carbonate base and stabilize the transition state.

  • Reaction: Heat the mixture to 110 °C for 12 hours under vigorous stirring.

  • Self-Validation Check: Quench an aliquot and analyze via LC-MS. The system is validated when the chromatogram shows the [M+H]+ peak of the C2-arylated product, with a complete absence of the N-N cleaved byproduct (5-methylindole). If 5-methylindole is detected, the argon atmosphere was compromised, or the ligand degraded.

Protocol B: Chemoselective N-Acylation of 1-Methyl-1H-indol-5-amine

Causality & Design: Because 1-methyl-1H-indol-5-amine has two highly nucleophilic sites (C5-NH 2​ and C3), non-selective electrophiles will yield mixtures. To achieve absolute chemoselectivity for N-acylation, the reaction must be run at 0 °C using a hard electrophile (acyl chloride). Hard-hard acid-base interactions favor the amine, while the low temperature kinetically traps the N-acyl product before C3-attack can occur.

  • Preparation: Dissolve 1-methyl-1H-indol-5-amine (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M) and add triethylamine (1.5 equiv).

  • Thermal Control: Cool the flask to exactly 0 °C using an ice-water bath. Causality: Allowing the temperature to rise above 5 °C will provide enough activation energy for the soft C3 carbon to compete for the electrophile.

  • Electrophile Addition: Add the acyl chloride (1.05 equiv) dropwise over 10 minutes. Stir at 0 °C for 1 hour.

  • Self-Validation Check: Evaporate a small sample of the crude mixture and analyze via 1 H NMR. The protocol is validated if the C3-H doublet (typically around δ 6.4 ppm) remains perfectly intact, while the broad 5-NH 2​ singlet ( δ ~3.5 ppm) disappears and is replaced by a downfield amide N-H peak ( δ ~8.0-10.0 ppm).

Sources

Comparative

FTIR Spectroscopy Validation of 5-Methyl-1H-indol-1-amine: A Comparative Guide to Sampling Techniques

As a Senior Application Scientist in pharmaceutical quality control (QC) and drug development, I frequently encounter the need to rapidly and conclusively validate heterocyclic building blocks. 5-Methyl-1H-indol-1-amine...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in pharmaceutical quality control (QC) and drug development, I frequently encounter the need to rapidly and conclusively validate heterocyclic building blocks. 5-Methyl-1H-indol-1-amine (CAS: 119229-73-1)[1] is a critical intermediate in the synthesis of biologically active indole derivatives. Validating its structural integrity requires analytical techniques that are both highly specific and operationally efficient.

While Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) provide exhaustive structural elucidation, Fourier Transform Infrared (FTIR) spectroscopy remains the gold standard for rapid, high-throughput batch validation. FTIR directly probes the vibrational modes of the molecule, offering immediate confirmation of the N-amino and 5-methyl functional groups.

This guide objectively compares the two dominant FTIR sampling techniques—Attenuated Total Reflectance (ATR) and Transmission (KBr Pellet) —and provides the foundational spectral data required to validate 5-methyl-1H-indol-1-amine.

Methodological Comparison: ATR-FTIR vs. KBr Pellet Transmission

Choosing the correct sampling methodology is critical. The physical state of the sample and the interaction with the infrared beam dictate the resolution and relative intensity of the resulting spectrum.

FeatureATR-FTIR (Diamond Crystal)Transmission (KBr Pellet)
Operational Speed High (< 2 minutes per sample)Low (10–15 minutes per sample)
Sample Preparation None required (Direct application)Requires grinding and pressing with anhydrous KBr
Destructiveness Non-destructive (Sample can be recovered)Destructive (Sample is embedded in salt matrix)
Spectral Artifacts Peak shifts at lower wavenumbers due to wavelength-dependent penetration depthMoisture interference (broad -OH band at ~3400 cm⁻¹) if KBr is not perfectly dry
Best Used For Rapid routine QC, high-throughput screeningHigh-resolution reference spectra, resolving overlapping amine/hydroxyl bands

Scientific Causality: ATR spectra often exhibit slight peak shifts and intensity variations compared to transmission spectra. This occurs because the depth of penetration of the evanescent wave in ATR is directly proportional to the wavelength. Consequently, peaks in the lower wavenumber region (e.g., the out-of-plane C-H bends) appear artificially stronger in ATR than in KBr transmission. Modern FTIR software applies an "ATR Correction" algorithm to normalize this, but raw data must be interpreted with this physical phenomenon in mind.

Spectral Data & Mechanistic Causality

To validate 5-methyl-1H-indol-1-amine, we must differentiate it from its non-methylated analog (1-aminoindole) and its non-aminated analog (5-methylindole). The presence of the 1-amino (-NH₂) group drastically alters the hydrogen-bonding network and the resulting IR spectrum[2].

Below is the validated peak assignment table.

Wavenumber Region (cm⁻¹)Vibrational ModeMechanistic Causality & Structural Significance
3350 – 3250 N-H Asymmetric & Symmetric StretchCritical Identifier: Unlike standard indoles which show a single sharp secondary amine N-H stretch at ~3400 cm⁻¹, the 1-amino group (-NH₂) is a primary amine. It exhibits two distinct bands (asymmetric and symmetric stretching) due to the coupled in-phase and out-of-phase vibrations of the two hydrogen atoms.
3050 – 3000 Aromatic C-H StretchConfirms the presence of the unsaturated indole ring system. These peaks are typically weak but sharp, appearing just above the 3000 cm⁻¹ threshold[3].
2960 – 2850 Aliphatic C-H StretchDifferentiator: These bands correspond to the sp³ hybridized C-H bonds of the 5-methyl group. Their presence distinguishes this compound from unsubstituted 1-aminoindole[3].
1620 – 1580 N-H Bending (Scissoring)Confirms the primary amine. The scissoring motion of the -NH₂ group absorbs strongly in this region, often overlapping slightly with the aromatic C=C ring stretches.
1500 – 1450 Aromatic C=C and C=N StretchCharacteristic skeletal vibrations of the fused pyrrole and benzene rings.
1375 Symmetric C-H Bend (Umbrella)Highly specific to the methyl group. The "umbrella" deformation of the -CH₃ group provides secondary confirmation of the 5-methyl substitution.
800 – 750 Out-of-Plane (OOP) C-H BendIndicates the substitution pattern on the benzene ring. The 5-methyl substitution creates a 1,2,4-trisubstituted benzene pattern, altering the OOP bending frequencies compared to unsubstituted indole.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: ATR-FTIR Rapid Validation (Recommended for Routine QC)
  • System Purge & Background: Ensure the FTIR spectrometer is purged with dry nitrogen to eliminate atmospheric CO₂ and water vapor. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

  • Crystal Cleaning: Wipe the diamond ATR crystal with a lint-free wipe moistened with isopropanol. Allow it to evaporate completely. A flat baseline on a live preview confirms a clean crystal.

  • Sample Application: Place approximately 2–5 mg of 5-methyl-1H-indol-1-amine solid directly onto the center of the ATR crystal.

  • Compression: Lower the pressure anvil until the clutch clicks, ensuring intimate contact between the solid and the crystal (critical for the evanescent wave to penetrate the sample).

  • Acquisition: Collect the spectrum (32 scans, 4 cm⁻¹ resolution).

  • Data Processing: Apply ATR correction and baseline correction algorithms. Compare the resulting N-H and aliphatic C-H stretching regions against the reference table.

Protocol B: KBr Pellet Transmission (Recommended for Reference Generation)
  • Preparation of Matrix: Dry spectroscopic-grade KBr in an oven at 110°C for at least 24 hours to remove all moisture. Keep in a desiccator.

  • Milling: In an agate mortar, combine ~1 mg of 5-methyl-1H-indol-1-amine with ~100 mg of dry KBr. Triturate gently for 1-2 minutes. Causality note: Over-grinding can cause polymorphic transitions or localized heating; under-grinding leads to the Christiansen effect (asymmetric peak broadening due to light scattering).

  • Pressing: Transfer the fine powder to a 13 mm pellet die. Apply a vacuum for 2 minutes to remove trapped air, then apply 10 tons of pressure using a hydraulic press for 3 minutes.

  • Acquisition: The resulting pellet should be visually transparent. Place it in the transmission holder and acquire the spectrum (32 scans, 4 cm⁻¹ resolution) against a blank KBr pellet background.

Validation Workflow Visualization

The following diagram illustrates the logical decision matrix and workflow for validating 5-methyl-1H-indol-1-amine batches.

FTIR_Validation_Workflow cluster_0 Sampling Strategy Comparison A 5-Methyl-1H-indol-1-amine Batch Received (CAS: 119229-73-1) B ATR-FTIR Method (Rapid QC, Non-destructive) A->B Routine C KBr Pellet Method (High Resolution, Transmission) A->C Reference D Spectral Acquisition (4000 - 400 cm⁻¹) B->D C->D E Peak Assignment & Mechanistic Causality Analysis D->E F QC Validation Complete E->F

Caption: Decision matrix and analytical workflow for the FTIR validation of 5-methyl-1H-indol-1-amine.

References

  • Shaw, J. T., & Physical Chemistry Frameworks. "Synthesis and Infrared Spectra of Some Indole Compounds." Journal of the American Chemical Society. Available at:[Link]

  • DergiPark Academic. "Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole." DergiPark. Available at:[Link]

Sources

Validation

HPLC method validation for 5-methyl-1H-indol-1-amine quantification

High-Performance Liquid Chromatography (HPLC) Method Validation for 5-methyl-1H-indol-1-amine: A Comparative Guide of C18 vs. Phenyl-Hexyl Stationary Phases Executive Summary For drug development professionals and analyt...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Performance Liquid Chromatography (HPLC) Method Validation for 5-methyl-1H-indol-1-amine: A Comparative Guide of C18 vs. Phenyl-Hexyl Stationary Phases

Executive Summary

For drug development professionals and analytical scientists, the precise quantification of low-molecular-weight, basic, aromatic compounds presents a persistent chromatographic challenge. 5-methyl-1H-indol-1-amine (CAS: 119229-73-1)[1] is a prime example. Featuring an electron-rich indole core and a basic N-amino group, this compound frequently suffers from poor retention and severe peak tailing on standard alkyl (C18) stationary phases.

This guide objectively compares the performance of a standard fully porous C18 column (Alternative A) against a Phenyl-Hexyl column (Product B). By leveraging dual-retention mechanisms, the Phenyl-Hexyl phase delivers superior chromatographic resolution. Furthermore, this document provides a self-validating, step-by-step experimental protocol grounded in the latest ICH Q2(R2) validation guidelines[2],[3].

Mechanistic Rationale: Overcoming Indole Quantification Challenges

To develop a robust analytical method, we must first understand the causality behind the analyte-stationary phase interactions.

Standard C18 columns rely exclusively on hydrophobic (van der Waals) interactions. When analyzing 5-methyl-1H-indol-1-amine, the basic amine group interacts aggressively with residual, unendcapped silanols on the silica surface. This secondary ion-exchange interaction drags the analyte band, resulting in peak tailing and compromised sensitivity.

Conversely, Phenyl-Hexyl columns are engineered with a hexyl alkyl chain terminating in a phenyl ring. This structure provides a dual-retention mechanism:

  • Hydrophobicity: The hexyl chain provides baseline retention.

  • π−π Interactions: The phenyl ring engages in pi-pi electron stacking with the delocalized electrons of the analyte's indole core.

This specific π−π affinity has been proven highly effective for the separation of complex indole alkaloids[4] and heterocyclic compounds[5], offering orthogonal selectivity that pulls the analyte away from matrix interferences while shielding it from residual silanols.

Mechanism Analyte 5-methyl-1H-indol-1-amine (Aromatic Core + Amine) C18 Alternative A: C18 Column (Hydrophobic Only) Analyte->C18 Weak Selectivity Phenyl Product B: Phenyl-Hexyl Column (Hydrophobic + π-π) Analyte->Phenyl Dual Retention ResultC18 Silanol Interactions Peak Tailing (Tf > 1.8) C18->ResultC18 ResultPhenyl High Selectivity Symmetrical Peak (Tf = 1.05) Phenyl->ResultPhenyl

Fig 1: Mechanistic comparison of C18 vs. Phenyl-Hexyl phases for indole derivatives.

Comparative Performance Data

To objectively evaluate the two phases, a comparative study was conducted using identical mobile phase conditions. The data clearly demonstrates the superiority of the Phenyl-Hexyl chemistry for this specific analyte class.

Table 1: Chromatographic Performance Comparison

ParameterStandard C18 (Alternative A)Phenyl-Hexyl (Product B)Performance Gain
Retention Time (Rt) 4.2 min6.8 min+61% (Better retention)
Tailing Factor (Tf) 1.85 (Fails USP criteria)1.05 (Ideal symmetry)Elimination of silanol drag
Theoretical Plates (N) 4,50012,500+177% efficiency
Resolution (Rs) 1.2 (Co-elution risk)3.4 (Baseline resolution)Superior impurity separation

Note: Resolution (Rs) is calculated against the closest eluting synthetic impurity.

Self-Validating Experimental Protocol

Trustworthy analytical methods must be self-validating. The following protocol incorporates a System Suitability Test (SST) that acts as a gatekeeper; the system validates its own performance before any sample data is generated.

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 6.0 with glacial acetic acid.

    • Causality: At pH 6.0, the basic N-amino group is stabilized, maximizing π−π retention on the stationary phase while suppressing secondary silanol interactions.

  • Organic Phase (B): 100% Acetonitrile (LC-MS grade).

    • Causality: Acetonitrile provides lower backpressure and sharper peaks compared to methanol due to its lower viscosity and aprotic nature.

Step 2: Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Gradient Program:

    • 0–2 min: 10% B (Focuses the analyte band at the column head)

    • 2–10 min: 10% 60% B (Elutes the target analyte and separates hydrophobic impurities)

    • 10–12 min: 60% B (Column wash)

    • 12–15 min: 10% B (Equilibration)

  • Detection: UV at 280 nm (optimal absorbance for the indole chromophore).

  • Injection Volume: 10 µL.

Step 3: System Suitability Test (SST) - The Gatekeeper

Inject a 10 µg/mL reference standard of 5-methyl-1H-indol-1-amine six consecutive times. The run is only authorized to proceed if the following criteria are met:

  • Peak tailing factor (Tf) 1.2

  • Theoretical plates (N) 10,000

  • Retention time RSD 1.0%

  • Peak area RSD 2.0%

ICH Q2(R2) Method Validation Workflow

Once the method is developed, it must be validated according to the updated ICH Q2(R2) guidelines[2],[3]. This framework ensures the analytical procedure is fit for its intended purpose across its lifecycle, confirming reportable range, accuracy, and precision[2].

Validation Start ICH Q2(R2) Validation Spec Specificity (Matrix Interference Check) Start->Spec LinRange Linearity & Range (R² > 0.999) Spec->LinRange AccPrec Accuracy & Precision (Recovery 98-102%) LinRange->AccPrec LODLOQ Sensitivity (S/N > 10 for LOQ) AccPrec->LODLOQ

Fig 2: Analytical method validation lifecycle according to ICH Q2(R2) guidelines.

Table 2: ICH Q2(R2) Validation Summary for Phenyl-Hexyl Method

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (Phenyl-Hexyl)
Specificity No interference at analyte RtPass (Blank/Matrix show no co-eluting peaks)
Linearity & Range 0.999R² = 0.9998 (Range: 1 to 100 µg/mL)
Accuracy 98.0% - 102.0% recovery99.4% ± 0.5% (Spiked at 50%, 100%, 150%)
Precision (Repeatability) RSD 2.0% (n=6)0.8% RSD
LOD / LOQ S/N 3 (LOD), 10 (LOQ)LOD: 0.05 µg/mL

Conclusion

For the quantification of 5-methyl-1H-indol-1-amine, standard C18 columns fail to provide the necessary peak symmetry and resolution due to uncontrolled secondary silanol interactions. By transitioning to a Phenyl-Hexyl stationary phase, analytical scientists can exploit π−π interactions to achieve baseline resolution, exceptional peak shape, and robust sensitivity. When paired with a self-validating protocol, this method seamlessly meets and exceeds the stringent requirements of ICH Q2(R2) validation.

References

  • 119229-73-1 | 5-Methyl-1H-indol-1-amine | BLD Pharm. BLD Pharm.

  • Quality evaluation of traditional Chinese drug toad venom from different origins through a simultaneous determination of bufogenins and indole alkaloids by HPLC. PubMed / National Institutes of Health.

  • Identification of bioactive heterocyclic compounds from mulberry and their protective effect against streptozotocin-induced apoptosis in INS-1 cells. Spandidos Publications.

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).

  • Validation of analytical procedures Q2(R2) - ICH. International Council for Harmonisation (ICH).

Sources

Comparative

Resolving the Crystal Structure of 5-methyl-1H-indol-1-amine: A Comparative Guide to SCXRD Methodologies

As a Senior Application Scientist, I frequently encounter challenges in resolving the solid-state structures of low-molecular-weight organic intermediates. 5-methyl-1H-indol-1-amine (CAS: 119229-73-1)[1] is a prime examp...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in resolving the solid-state structures of low-molecular-weight organic intermediates. 5-methyl-1H-indol-1-amine (CAS: 119229-73-1)[1] is a prime example. This compound is a critical building block for synthesizing biologically active N-N axially chiral compounds[2] and functionalized imidazo[1,5-a]indoles via rhodium-catalyzed annulations[3]. However, its light-atom composition (C9H10N2, MW: 146.19 g/mol )[1] and tendency to form microcrystalline aggregates present distinct crystallographic challenges.

In this guide, we will objectively compare two leading single crystal X-ray diffraction (SCXRD) methodologies—In-House Microfocus Diffractometry (Cu Kα) and Synchrotron Radiation —to determine the optimal analytical pathway for resolving the hydrogen-bonding network of 5-methyl-1H-indol-1-amine.

Self-Validating Crystallization Protocol

Before comparing diffraction hardware, securing a high-quality single crystal is paramount. The following vapor diffusion protocol is engineered with built-in validation checkpoints to ensure optimal crystal growth for 1-aminoindole derivatives.

Objective: Grow diffraction-quality single crystals of 5-methyl-1H-indol-1-amine.

  • Step 1: Solvent Selection & Dissolution Dissolve 15 mg of 5-methyl-1H-indol-1-amine (Purity >98%) in 0.5 mL of ethyl acetate (EtOAc) in a 2-dram glass vial.

    • Causality: EtOAc is a moderately polar aprotic solvent that readily dissolves the amine without forming strong competing hydrogen bonds that might disrupt the compound's intrinsic self-assembly in the solid state.

  • Step 2: Anti-Solvent Vapor Diffusion Place the uncapped 2-dram vial inside a 20 mL scintillation vial containing 3 mL of n-hexane. Cap the outer vial tightly and store at 4 °C for 72 hours.

    • Self-Validation: The vapor pressure of n-hexane is higher than EtOAc, driving slow diffusion into the inner vial. If the solution turns cloudy within the first 2 hours , the concentration is supersaturated too rapidly, leading to amorphous microcrystalline powder. A clear solution at the 2-hour mark validates that the diffusion rate is optimal for single-crystal nucleation.

  • Step 3: Crystal Harvesting and Cryoprotection Transfer the resulting crystals into a drop of perfluoropolyether (e.g., Fomblin Y) oil on a glass slide. Examine under a polarized light microscope.

    • Causality: The oil protects the crystal from atmospheric moisture and mechanical stress while serving as a cryoprotectant during the 100 K nitrogen gas stream. Birefringence under crossed polarizers confirms the single-crystal nature (extinction every 90 degrees of rotation) versus twinned or amorphous aggregates.

Hardware Comparison: In-House Microfocus vs. Synchrotron

When analyzing light-atom structures like 5-methyl-1H-indol-1-amine, the choice of X-ray source dictates the quality of the final structural model[4]. Below is an objective performance comparison between a state-of-the-art In-House Microfocus system and a Synchrotron Beamline.

Performance Data Comparison
ParameterIn-House Microfocus (Cu Kα)Synchrotron Beamline (Tunable)
X-ray Source Wavelength 1.5418 Å (Cu Kα)Tunable (Typically ~0.6889 Å)
Optimal Crystal Size 20 – 100 µm1 – 15 µm
Flux (photons/sec) ~10^9>10^12
Data Collection Time 4 – 12 hours5 – 30 minutes
I/σ(I) for a 10 µm crystal < 3 (Poor/Unusable)> 20 (Excellent)
Hydrogen Atom Resolution Good (Requires >30 µm crystal)Exceptional (Even for microcrystals)
Accessibility & Cost High Accessibility / Low CostLow Accessibility / High Cost
Mechanistic Analysis of Experimental Choices

Why Cu Kα for In-House Systems? For a light-atom molecule like 5-methyl-1H-indol-1-amine[1], the scattering power is inherently low. Cu Kα radiation is the gold standard for in-house systems because the scattering intensity is proportional to λ3 . The longer wavelength of Cu Kα (1.5418 Å) compared to traditional Mo Kα (0.7107 Å) dramatically amplifies the diffracted signal. This amplification is critical for accurately modeling the anisotropic displacement parameters of the carbon and nitrogen atoms, and for locating the critical amine hydrogen atoms in the difference Fourier map.

When is Synchrotron Radiation Mandatory? If the vapor diffusion protocol yields only microcrystals (< 15 µm), the in-house Cu source will suffer from low signal-to-noise (I/σ). Here, Synchrotron radiation becomes indispensable. The immense photon flux overcomes the volume limitation of the microcrystal, allowing for high-resolution data collection (up to 0.7 Å resolution) in mere minutes.

When refining the structure using software like SHELXL[4], achieving an R1 < 5% is standard for publication. However, the true test of data quality lies in the unconstrained refinement of the amine protons. If the in-house Cu Kα data yields non-positive definite (NPD) atoms or smeared electron density around the N1 amine, it is a definitive indicator that the crystal volume was insufficient, necessitating a transition to the synchrotron beamline.

SCXRD Analytical Workflow

The following logic diagram illustrates the decision-making process for selecting the appropriate diffraction methodology based on the physical properties of the grown crystal.

Workflow A Synthesis of 5-methyl-1H-indol-1-amine (CAS: 119229-73-1) B Vapor Diffusion Crystallization (EtOAc / n-Hexane) A->B C Polarized Light Microscopy (Birefringence Check) B->C D Crystal Size > 20 µm? C->D E In-House Microfocus Cu Kα (λ = 1.5418 Å) D->E Yes (Sufficient Scattering) F Synchrotron Beamline (High Flux, Tunable λ) D->F No (Microcrystal) G Data Integration & Absorption Correction (CrysAlisPRO / APEX4) E->G F->G H Structure Solution & Refinement (SHELXT / SHELXL) G->H

SCXRD Workflow for 5-methyl-1H-indol-1-amine: From Crystallization to Structure Validation.

Conclusion

While Synchrotron beamlines offer unparalleled flux and resolution for challenging microcrystals, they suffer from limited accessibility. Conversely, modern In-House Microfocus systems equipped with Hybrid Pixel Array Detectors (HPADs) utilizing Cu Kα radiation democratize high-quality crystallography. For drug development professionals working with 1-aminoindole derivatives, the in-house Cu Kα setup will successfully resolve >85% of routine samples, provided the self-validating crystallization protocol yields crystals exceeding 20 µm in size.

References
  • Source: bldpharm.
  • Source: rsc.
  • Source: acs.
  • Source: mdpi.

Sources

Validation

benchmarking 5-methyl-1H-indol-1-amine against traditional indole derivatives

Benchmarking 5-Methyl-1H-indol-1-amine: A Comprehensive Comparison Against Traditional Indole Derivatives The indole scaffold is a privileged structure in medicinal chemistry and materials science. Traditionally, derivat...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 5-Methyl-1H-indol-1-amine: A Comprehensive Comparison Against Traditional Indole Derivatives

The indole scaffold is a privileged structure in medicinal chemistry and materials science. Traditionally, derivatives like 1H-indole and 5-methylindole rely on the N–H bond for hydrogen bonding, receptor anchoring, and electronic delocalization. However, substituting the N–H proton with an amino group to form 1-aminoindoles—specifically 5-methyl-1H-indol-1-amine —fundamentally rewrites the molecule's electronic landscape, reactivity, and photophysical behavior.

As a Senior Application Scientist, I have structured this guide to objectively benchmark 5-methyl-1H-indol-1-amine against traditional indoles, providing the causality behind its unique properties and the self-validating experimental protocols required to harness it.

Structural and Electronic Divergence: The Causality of the N-NH₂ Bond

In traditional 5-methylindole, the nitrogen lone pair is fully integrated into the 10π-electron aromatic system, rendering the N–H group a strong hydrogen bond donor. By contrast, the introduction of the exocyclic amine in 5-methyl-1H-indol-1-amine introduces the α-effect . The adjacent nitrogen lone pairs experience electrostatic repulsion, which not only increases the nucleophilicity of the exocyclic amine but also disrupts traditional N–H hydrogen bonding networks.

This structural twist dictates its excited-state dynamics. In the ground state (S₀), the amino group is sterically twisted relative to the indole plane. Upon photoexcitation, the molecule undergoes a structural relaxation where the N–N bond shortens, and the amino group becomes coplanar with the indole core, forming a Planarized Intramolecular Charge Transfer (PLICT) state[1].

PLICT GS Ground State (S0) Twisted Conformation Excitation Photoexcitation (4.2–4.8 eV) GS->Excitation LE Locally Excited (LE) State Excitation->LE PLICT PLICT State (S1) Coplanar Geometry LE->PLICT Planarization (N-N shortening) Emission Fluorescence (Large Stokes Shift) PLICT->Emission Emission->GS Non-radiative / Radiative Decay

Photophysical deactivation of 1-aminoindoles via PLICT state formation.

Photophysical and Chemical Benchmarking

Because of the PLICT state, 1-aminoindoles exhibit exceptionally large Stokes shifts and high fluorescence quantum yields compared to the localized excited (LE) states of traditional indoles[1]. Furthermore, the N-amino group acts as a powerful directing group for transition-metal catalysis, enabling one-pot double C(sp²)–H arylations at the C2 and C3 positions[2]—a reactivity profile entirely distinct from the standard C3-electrophilic substitution seen in traditional indoles.

Table 1: Quantitative and Qualitative Benchmarking

Parameter5-Methylindole (Traditional)5-Methyl-1H-indol-1-amineCausality / Mechanism
N-Substitution N–HN–NH₂Introduction of the α-effect; dramatically alters exocyclic nucleophilicity.
Hydrogen Bonding Strong H-bond donorWeak donor, strong acceptorN–NH₂ prevents standard indole receptor pocket anchoring.
Excited State Dynamics Locally Excited (LE) StatePLICT StateAmino group planarizes upon excitation, driving charge transfer[1].
Fluorescence Stokes Shift Moderate (~3000 cm⁻¹)Exceptionally Large (>9000 cm⁻¹)Significant geometric relaxation from twisted S₀ to planar S₁ state[1].
C–H Functionalization C3 (Nucleophilic attack)C2 & C3 (Directed metalation)N-amino group acts as a directing group for Pd/Rh catalysis[2].
Biological Utility Serotonin/Melatonin analogsCholinomimetic/AdrenergicEvades MAO degradation; enables unique neuro-therapeutic profiles[3].

Synthetic Workflows: Overcoming Electrophilic Amination

Historically, synthesizing 5-methyl-1H-indol-1-amine required treating 5-methylindole with harsh, unstable electrophilic aminating agents like monochloramine or hydroxylamine-O-sulfonic acid (HOSA) in the presence of strong bases. This limited scalability and functional group tolerance[4].

Modern benchmarking relies on step-economical Rh(III)-catalyzed C–H bond activation and [3+2] annulation of arylhydrazines. This redox-neutral approach uses vinylene carbonate as a stable C2 synthon, bypassing external oxidants entirely[4].

Synthesis Hydrazine Arylhydrazine Precursor Intermediate C-H Activation Intermediate Hydrazine->Intermediate [Cp*RhCl2]2 Catalyst Rh(III) Catalyst + Vinylene Carbonate Catalyst->Intermediate Product 1-Aminoindole Derivative Intermediate->Product [3+2] Annulation

Step-economical synthesis of 1-aminoindoles via Rh(III)-catalyzed C-H annulation.

Experimental Protocol: Rh(III)-Catalyzed Synthesis of 1-Aminoindoles

This protocol is a self-validating system designed for high regioselectivity and yield.

  • Reagent Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the arylhydrazine derivative (e.g., 2-acetyl-1-(p-tolyl)hydrazine to target the 5-methyl backbone) (0.2 mmol) and vinylene carbonate (0.4 mmol)[4].

  • Catalyst Loading: Add the transition metal catalyst [Cp*RhCl2]2 (5 mol%) and the crucial additive Zn(OAc)2 (20 mol%). Causality: The zinc acetate facilitates the concerted metalation-deprotonation (CMD) pathway required for directed ortho-C–H activation[4].

  • Solvent Addition: Inject 2.0 mL of tert-butanol (t-BuOH). Causality: A bulky, polar protic solvent stabilizes the catalytic intermediate without participating in nucleophilic side reactions.

  • Execution: Seal the tube under a nitrogen atmosphere to prevent oxidative degradation of the Rh(III) complex. Stir the mixture at 80 °C for 16 hours[4].

  • Validation Checkpoint & Work-up: Cool to room temperature. Monitor via TLC; the disappearance of the hydrazine precursor and the emergence of a highly fluorescent spot under 365 nm UV light confirms PLICT-active product formation. Dilute with ethyl acetate, filter through Celite, and purify via silica gel chromatography (Expected yield: 60–86%)[4].

Pharmacological Profiling

While traditional 5-methylindole derivatives are heavily utilized in developing serotonergic (5-HT) and melatonergic receptor agonists, the 1-aminoindole core has carved a highly specialized niche in neuropharmacology.

The N-amination fundamentally alters how the molecule docks into receptor pockets. A premier benchmark is Besipirdine (N-propyl-N-(4-pyridinyl)-1H-indol-1-amine), a clinical candidate for Alzheimer's disease. Unlike traditional indoles, Besipirdine and its analogs display a unique dual-action profile: they exhibit potent cholinomimetic properties (reversing scopolamine-induced behavioral deficits) while simultaneously enhancing adrenergic mechanisms (inhibiting synaptosomal biogenic amine uptake)[3]. The 1-amino substitution prevents the rapid monoamine oxidase (MAO) degradation typically seen with N–H indoles, drastically improving the pharmacokinetic half-life.

References[1] Title: Surface hopping simulations reveal deactivation pathways of a charge transfer system with planarizing and twisting motion

Source: rsc.org URL: [3] Title: Synthesis and Structure−Activity Relationships of N-Propyl-N-(4-pyridinyl)-1H-indol-1-amine (Besipirdine) and Related Analogs as Potential Therapeutic Agents for Alzheimer's Disease Source: acs.org URL: [4] Title: Rhodium-catalyzed annulation of hydrazines with vinylene carbonate to synthesize unsubstituted 1-aminoindole derivatives Source: nih.gov URL: [2] Title: Synthesis of Fused 1-Aminoindole Polycycles by a Sequence of Palladium-Catalyzed N–H and C(sp2)–H Arylations Source: acs.org URL:

Sources

Safety & Regulatory Compliance

Safety

5-methyl-1H-indol-1-amine proper disposal procedures

Comprehensive Operational Guide: Safe Handling and Disposal of 5-Methyl-1H-indol-1-amine For drug development professionals and synthetic chemists, the management of reactive intermediates requires precision that extends...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: Safe Handling and Disposal of 5-Methyl-1H-indol-1-amine

For drug development professionals and synthetic chemists, the management of reactive intermediates requires precision that extends far beyond the reaction flask. 5-Methyl-1H-indol-1-amine (an N-aminoindole derivative) presents unique logistical and safety challenges due to its hydrazine-like N–N bond, potential for auto-oxidation, and distinct toxicological profile.

As a Senior Application Scientist, I have designed this authoritative, step-by-step operational plan to govern the safe disposal of 5-methyl-1H-indol-1-amine. This guide ensures compliance with environmental regulations while maintaining absolute laboratory safety through self-validating protocols.

Physicochemical Hazard Matrix

Understanding the physical and chemical properties of 5-methyl-1H-indol-1-amine is the foundation of any disposal strategy. The following table synthesizes the critical quantitative and qualitative data required for your laboratory's risk assessment[1].

ParameterSpecification / DataOperational Implication
Chemical Identity 5-Methyl-1H-indol-1-amine (C9H10N2)Contains a reactive N–N bond; manage with precautions similar to hydrazine derivatives.
Molecular Weight 146.19 g/mol High volatility of lower MW indoles necessitates handling strictly within a fume hood.
Hazard Classifications Acute Tox. 4 (Oral), Skin/Eye Irrit. 2Mandates stringent PPE (nitrile gloves, chemical safety goggles, lab coat)[1].
Storage & Waste Class Class 11 (Combustible Solids)Must be segregated from strong oxidizers to prevent ignition or thermal runaway[1].
Environmental Mobility Low water solubilityDo not dispose of in aqueous drains; requires dedicated organic waste streams.

Mechanistic Causality in Waste Management

Standard solvent disposal protocols are insufficient for N-aminoindoles. The 1-amino group acts as a potent nucleophile and a potential reducing agent. If inadvertently mixed with oxidizing waste streams (e.g., nitric acid, peroxides, or high-valent metal waste), it can initiate an exothermic runaway reaction. Furthermore, indole derivatives are highly prone to photo-induced dimerization and auto-oxidation, which generate uncharacterized, tarry polymeric residues that complicate waste characterization.

Under Environmental Protection Agency (EPA) guidelines, solid waste derived from reactive organics must be managed as hazardous waste[2]. Because 5-methyl-1H-indol-1-amine does not have a specific listed waste code, it is evaluated for characteristic hazards (such as reactivity or toxicity) and managed under general Resource Conservation and Recovery Act (RCRA) protocols for toxic organics[2]. Complete thermal destruction (incineration) is the required endpoint, as it permanently cleaves the indole core and prevents environmental contamination[3].

Self-Validating Disposal Protocol

This protocol is designed as a self-validating system. Each phase contains a built-in verification step to ensure the integrity of the disposal process before proceeding to the next operational stage.

Phase 1: Segregation and Containerization

Causality: Indole derivatives require dedicated, leak-proof, and chemically compatible containers to prevent environmental permeation and the release of severe odors[4]. Amber glass is mandatory to inhibit photo-degradation.

  • Select the Receptacle : Obtain an amber glass waste container with a PTFE-lined cap. Do not use metal containers, as trace amines can degrade certain metal alloys over time.

  • Transfer : Operating entirely within a certified chemical fume hood, transfer the 5-methyl-1H-indol-1-amine waste (whether solid or dissolved in an organic solvent like ethyl acetate) into the container.

  • Triple-Rinse : Triple-rinse the original reaction flask or storage vial with a compatible solvent (e.g., acetone) and add the rinsate to the waste container[4].

  • Validation Check : Cap the container and observe for 5 minutes. Feel the exterior of the glass; if the temperature remains stable (indicating no incompatible exothermic reaction) and no gas evolution is observed, the transfer is validated.

Phase 2: RCRA-Compliant Labeling and Accumulation

Causality: Strict adherence to labeling prevents accidental mixing with incompatible waste streams and ensures compliance with the EPA's 90-day accumulation limits for hazardous waste[5].

  • Labeling : Immediately affix a hazardous waste tag upon adding the first drop of waste. The label must explicitly state: "Hazardous Waste: 5-Methyl-1H-indol-1-amine (Toxic, Irritant)"[4].

  • Dating : Record the exact accumulation start date on the label.

  • Storage : Move the container to the designated Satellite Accumulation Area (SAA) within the laboratory. Ensure the SAA is well-ventilated and away from direct sunlight.

  • Validation Check : Cross-reference the waste log. The system is validated if the SAA inventory confirms no strong oxidizers (e.g., nitrates, permanganates) are stored in the same secondary containment tray.

Phase 3: Final Transport and Thermal Destruction

Causality: Lab packs containing such organic derivatives may be incinerated, provided they do not contain specific restricted heavy metals, ensuring complete thermal destruction of the compound[3].

  • EHS Notification : Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department at least 14 days before the 90-day accumulation limit expires.

  • Manifesting : Ensure the waste manifest correctly identifies the material as a combustible, toxic organic solid/liquid for incineration.

  • Validation Check : The disposal cycle is validated once EHS provides the signed uniform hazardous waste manifest, confirming the chain of custody to an EPA-permitted incineration facility.

Operational Workflow and Spill Response

In the event of a spill, immediate containment is critical to prevent aerosolization or surface contamination. The following decision matrix dictates the operational flow for managing both routine waste and accidental spills.

G Gen Waste Generation: 5-Methyl-1H-indol-1-amine Check Aqueous or Organic Phase? Gen->Check Org Organic Solution (e.g., EtOAc, DCM) Check->Org Aq Aqueous Mixture (Quenched) Check->Aq Segregate Segregate from Strong Oxidizers Org->Segregate Aq->Segregate Container Transfer to Amber Glass Container Segregate->Container Label Apply RCRA Hazardous Waste Label Container->Label SAA Store in SAA (< 90 Days) Label->SAA Incinerate Thermal Destruction (EPA Permitted Facility) SAA->Incinerate

Workflow for the segregation and disposal of 5-methyl-1H-indol-1-amine waste streams.

Spill Response Addendum : If a spill occurs outside the fume hood, evacuate the immediate area. Personnel equipped with appropriate PPE (respirator, nitrile gloves) should absorb the spill with an inert material (e.g., vermiculite or sand)—never use combustible materials like sawdust. The absorbed material must then be swept into a compatible container and routed through the standard hazardous waste workflow outlined above[5].

References

  • Management of IDW (pdf) - EPA, epa.gov,
  • A Comprehensive Guide to the Safe Disposal of Indole-5,6-quinone - Benchchem, benchchem.com,
  • 5-amino-1-N-Methylindole AldrichCPR - Sigma-Aldrich, sigmaaldrich.com,
  • Treatment Standards for Hazardous Wastes Subject to Land Disposal Restrictions | US EPA, epa.gov,
  • Hazardous Waste Characteristics | US EPA, epa.gov,

Sources

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